1-(Bromomethyl)-2-phenoxybenzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
1-(bromomethyl)-2-phenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRIQBOWLXRKKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301301668 | |
| Record name | 1-(Bromomethyl)-2-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301301668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82657-72-5 | |
| Record name | 1-(Bromomethyl)-2-phenoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82657-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Bromomethyl)-2-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301301668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-(Bromomethyl)-2-phenoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for 1-(Bromomethyl)-2-phenoxybenzene is limited. This guide provides a comprehensive overview based on the known properties of its constituent functional groups and data from closely related isomers.
Chemical Identity and Physical Properties
This compound is an aromatic organic compound containing a diphenyl ether scaffold with a bromomethyl substituent at the ortho position of one of the benzene rings. Its chemical structure suggests it is a versatile reagent in organic synthesis, particularly for the introduction of a 2-phenoxybenzyl moiety.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 82657-72-5[1] |
| Molecular Formula | C₁₃H₁₁BrO[1] |
| Molecular Weight | 263.13 g/mol [1] |
| InChI Key | YQRIQBOWLXRKKG-UHFFFAOYSA-N[1] |
| SMILES | C1=CC=C(C=C1)OC2=CC=CC=C2CBr[1] |
| Synonyms | 2-Phenoxybenzyl bromide |
Table 2: Estimated Physicochemical Properties
| Property | Estimated Value/Information | Notes |
| Melting Point | Likely a low-melting solid or liquid at room temperature. | The parent compound, diphenyl ether, has a melting point of 25-26 °C. The meta isomer, 1-(bromomethyl)-3-phenoxybenzene, is a liquid at room temperature. |
| Boiling Point | Expected to be > 300 °C at 760 mmHg. | The boiling point of the meta isomer, 1-(bromomethyl)-3-phenoxybenzene, is 331.1 °C at 760 mmHg[2]. |
| Solubility | Insoluble in water. Soluble in common organic solvents like ethers, and chlorinated hydrocarbons. | Diphenyl ether is insoluble in water[3]. The nonpolar nature of the molecule suggests solubility in organic solvents. |
Reactivity and Chemical Behavior
The reactivity of this compound is primarily dictated by its two key functional groups: the benzyl bromide moiety and the diphenyl ether core.
Reactivity of the Bromomethyl Group
The bromomethyl group makes the benzylic carbon highly electrophilic and susceptible to nucleophilic substitution reactions. This is the most prominent feature of its reactivity. Benzyl bromides are significantly more reactive than alkyl bromides due to the stabilization of the transition state and, in the case of an Sₙ1 mechanism, the formation of a resonance-stabilized benzylic carbocation[4].
Key Reactions:
-
Nucleophilic Substitution: It readily reacts with a wide range of nucleophiles to form substituted 2-phenoxybenzyl derivatives. This is a cornerstone of its synthetic utility.
-
With O-Nucleophiles: Reaction with alcohols or phenols in the presence of a base yields ethers.
-
With N-Nucleophiles: Amines will readily displace the bromide to form the corresponding substituted amines[5].
-
With S-Nucleophiles: Thiols and their conjugate bases are excellent nucleophiles for benzyl bromides, leading to the formation of thioethers.
-
With C-Nucleophiles: Carbanions, such as those derived from malonic esters or Grignard reagents, can be used to form new carbon-carbon bonds.
-
-
Grignard Reagent Formation: It can be used to prepare the corresponding Grignard reagent, 2-phenoxybenzylmagnesium bromide, by reaction with magnesium metal. This organometallic reagent is a powerful nucleophile for the formation of C-C bonds.
Reactivity of the Diphenyl Ether Core
The diphenyl ether core is generally stable. However, the two aromatic rings can undergo electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions[3][6]. The phenoxy group is an ortho-, para-directing activator, while the bromomethyl-substituted ring is deactivated towards electrophilic attack. Therefore, electrophilic substitution would be expected to occur preferentially on the unsubstituted phenyl ring.
Synthesis
General Experimental Protocol: Radical Bromination of 2-Phenoxytoluene
This protocol is based on standard procedures for the benzylic bromination of toluenes.
Materials:
-
2-Phenoxytoluene
-
N-Bromosuccinimide (NBS)
-
A radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide)
-
Anhydrous carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-phenoxytoluene in anhydrous CCl₄ under an inert atmosphere.
-
Add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of the radical initiator to the solution.
-
Heat the reaction mixture to reflux. The reaction progress can be monitored by TLC or GC-MS.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Applications in Research and Development
While specific applications for this compound are not widely documented, its structural motifs are of interest in medicinal chemistry and materials science. Diphenyl ether derivatives are known for their thermal stability and are used as heat transfer fluids and in the synthesis of high-performance polymers. In drug discovery, the diphenyl ether scaffold is present in some biologically active molecules. The ability of this compound to act as a building block for introducing the 2-phenoxybenzyl group makes it a potentially valuable intermediate for the synthesis of novel compounds with applications in these fields.
Visualizing Reactivity
The following diagram illustrates the primary mode of reactivity for this compound, which is nucleophilic substitution at the benzylic carbon.
Caption: Nucleophilic substitution reactions of this compound.
References
Spectroscopic Profile of 1-(Bromomethyl)-2-phenoxybenzene: A Technical Guide
For Immediate Release
This technical guide provides a detailed analysis of the expected spectroscopic data for 1-(bromomethyl)-2-phenoxybenzene (CAS No. 82657-72-5). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited availability of published experimental data for this specific compound, this guide presents a predictive analysis based on the known spectroscopic characteristics of structurally similar molecules.
Introduction
This compound is a halogenated aromatic ether. Its structure suggests its potential as a versatile intermediate in organic synthesis, particularly in the introduction of a phenoxybenzyl moiety. Accurate spectroscopic characterization is crucial for its identification and for monitoring reactions involving this compound. This guide summarizes the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of related compounds, including isomers and analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic and benzylic protons. The chemical shift of the bromomethyl protons is a key diagnostic feature.
| Predicted ¹H NMR Data (in CDCl₃) | |
| Chemical Shift (δ) ppm | Multiplicity |
| ~ 7.5 - 7.2 | multiplet |
| ~ 4.5 | singlet |
¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Predicted ¹³C NMR Data (in CDCl₃) | |
| Chemical Shift (δ) ppm | Assignment |
| ~ 157 | Ar-C (quaternary, C-O) |
| ~ 155 | Ar-C (quaternary, C-O) |
| ~ 132 | Ar-C (quaternary, C-CH₂Br) |
| ~ 130 - 118 | Ar-CH |
| ~ 30 | -CH₂Br |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the aromatic rings and the C-Br bond.
| Predicted IR Data | |
| Wavenumber (cm⁻¹) | Functional Group |
| 3100 - 3000 | Aromatic C-H stretch |
| 1600 - 1450 | Aromatic C=C stretch |
| 1240 - 1200 | Aryl-O-C stretch (asymmetric) |
| 1050 - 1000 | Aryl-O-C stretch (symmetric) |
| 750 - 700 | C-H out-of-plane bending |
| 690 - 550 | C-Br stretch |
Mass Spectrometry (MS)
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns. The presence of bromine will result in a characteristic M+2 isotope pattern.
| Predicted Mass Spectrometry Data | |
| m/z | Assignment |
| 262/264 | [M]⁺ (Molecular ion) |
| 183 | [M - Br]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data discussed above. Specific parameters may need to be optimized for the sample.
NMR Spectroscopy
A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).
IR Spectroscopy
The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat sample is placed directly on the ATR crystal, and the spectrum is recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectral data can be acquired using a mass spectrometer with an electron ionization (EI) source. The sample, dissolved in a volatile solvent like methanol or dichloromethane, is introduced into the instrument, and the resulting fragmentation pattern is analyzed.
Workflow for Spectroscopic Analysis
The logical workflow for the synthesis and spectroscopic characterization of this compound is outlined in the diagram below.
Technical Guide: Properties and Applications of 1-(Bromomethyl)-2-phenoxybenzene (CAS 82657-72-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and emerging applications of 1-(bromomethyl)-2-phenoxybenzene, registered under CAS number 82657-72-5. This compound has been identified as a key synthetic precursor for the development of advanced photopharmacological tools, specifically for the modulation of Calcium Release-Activated Calcium (CRAC) channels. This document details its physicochemical characteristics, a detailed synthetic protocol for its utilization in creating photoswitchable CRAC channel inhibitors, and an exploration of the underlying biological signaling pathways and experimental methodologies for assessing its derivatives' activity.
Chemical and Physical Properties
This compound is an organic compound that serves as a versatile building block in organic synthesis. Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 82657-72-5 | |
| IUPAC Name | This compound | |
| Molecular Formula | C₁₃H₁₁BrO | |
| Molecular Weight | 263.13 g/mol | [1] |
| Boiling Point | 317.158 °C at 760 mmHg | |
| Physical State | Not specified, likely a liquid or low-melting solid | |
| InChI Key | YQRIQBOWLXRKKG-UHFFFAOYSA-N | |
| SMILES | C1=CC=C(C=C1)OC2=CC=CC=C2CBr |
Applications in Photopharmacology: Synthesis of a Photoswitchable CRAC Channel Inhibitor
A significant application of this compound is in the synthesis of photoswitchable modulators of CRAC channels. The following section details the synthesis of a specific azopyrazole-derived photoswitchable CRAC channel inhibitor, piCRAC-4, using this compound as a key reactant.
Synthesis of (E)-3-((2,6-difluorophenyl)diazenyl)-1-(2-phenoxybenzyl)-1H-pyrazole (piCRAC-4)
The synthesis of piCRAC-4 involves the reaction of (E)-3-((2,6-difluorophenyl)diazenyl)-1H-pyrazole with this compound.
Experimental Protocol:
-
To a solution of (E)-3-((2,6-difluorophenyl)diazenyl)-1H-pyrazole (1 equivalent) in N,N-dimethylformamide (DMF), is added potassium carbonate (K₂CO₃, 2 equivalents).
-
This compound (1.2 equivalents) is then added to the mixture.
-
The reaction is stirred at room temperature for 12 hours.
-
Upon completion, the reaction is quenched with water.
-
The product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by chromatography to yield piCRAC-4.
Synthesis workflow for piCRAC-4.
Biological Context: CRAC Channels and Their Modulation
CRAC channels are crucial for calcium signaling in various cell types, particularly in immune cells. They are composed of the stromal interaction molecule (STIM) proteins in the endoplasmic reticulum (ER) membrane and Orai proteins in the plasma membrane.
Mechanism of Action and Signaling Pathway
Depletion of calcium stores in the ER leads to the activation of STIM proteins, which then translocate to ER-plasma membrane junctions to interact with and open the Orai channels.[2] The subsequent influx of extracellular calcium through Orai channels leads to a localized increase in intracellular calcium concentration. This calcium signal activates calcineurin, a phosphatase that dephosphorylates the Nuclear Factor of Activated T-cells (NFAT).[3][4] Dephosphorylated NFAT then translocates to the nucleus to regulate the expression of genes involved in immune responses.[3][4] Photoswitchable inhibitors like piCRAC-4 allow for the precise optical control of this signaling cascade.
CRAC channel signaling pathway.
Experimental Evaluation of CRAC Channel Modulation
The activity of CRAC channel modulators derived from this compound, such as piCRAC-4, is typically assessed using a combination of electrophysiology and calcium imaging techniques.
Electrophysiology (Whole-Cell Patch-Clamp)
Protocol Outline:
-
Cell Preparation: Cells (e.g., HEK293) are co-transfected with STIM1 and Orai1 to ensure robust CRAC channel expression.
-
Recording Configuration: The whole-cell patch-clamp technique is employed to measure ion currents across the cell membrane.
-
Store Depletion: Intracellular calcium stores are depleted by including a chelator like BAPTA or EGTA in the pipette solution, which passively activates STIM1 and subsequently Orai1 channels.
-
Current Measurement: A voltage ramp protocol is applied to the cell, and the resulting current is measured. The characteristic inwardly rectifying current is indicative of CRAC channel activity.
-
Compound Application: The photoswitchable inhibitor (e.g., piCRAC-4) is applied to the bath solution.
-
Photomodulation: The effect of light of different wavelengths (e.g., UV and visible light) on the CRAC current in the presence of the compound is recorded to assess its photoswitchable inhibitory activity.[5]
Calcium Imaging
Protocol Outline:
-
Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: The baseline fluorescence of the cells is recorded.
-
Store Depletion and Calcium Influx: Cells are treated with a SERCA pump inhibitor like thapsigargin in a calcium-free medium to deplete ER calcium stores, followed by the re-addition of extracellular calcium to induce calcium influx through CRAC channels.
-
Inhibitor Application: The photoswitchable inhibitor is added to the cells.
-
Photomodulation and Fluorescence Measurement: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity upon illumination with different wavelengths of light, demonstrating the light-dependent modulation of calcium influx.[6]
Conclusion
This compound (CAS 82657-72-5) is a valuable chemical intermediate with demonstrated utility in the synthesis of sophisticated molecular tools for biological research. Its application in the creation of photoswitchable CRAC channel inhibitors opens new avenues for the precise spatiotemporal control of calcium signaling pathways. This guide provides researchers and drug development professionals with the foundational knowledge of its properties, synthetic utility, and the biological context of its derivatives, facilitating further exploration and innovation in the field of photopharmacology and cell signaling.
References
- 1. 1-(Bromomethyl)-3-phenoxybenzene | C13H11BrO | CID 94544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Photopharmacological modulation of native CRAC channels using azoboronate photoswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Activation of the Transcription Factor NFAT1 by Calcium Microdomains near Ca2+ Release-activated Ca2+ (CRAC) Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The calcium/NFAT pathway: role in development and function of regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. Measure calcium release-activated Ca2+ (CRAC) channel activity on the FlexStation 3 reader [moleculardevices.com]
IUPAC name and structure of 1-(Bromomethyl)-2-phenoxybenzene
An In-depth Technical Guide to 1-(Bromomethyl)-2-phenoxybenzene
Abstract
This technical guide provides a comprehensive overview of this compound, a halogenated aromatic ether. The document details its chemical identity, including its IUPAC name and structure, and summarizes its key physicochemical properties in a structured format. A plausible experimental protocol for its synthesis via radical bromination is presented, accompanied by a workflow diagram generated using the DOT language. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development, offering foundational information for the application of this versatile chemical intermediate.
Chemical Identity and Structure
This compound is an organic compound featuring a benzene ring substituted with both a bromomethyl group and a phenoxy group at adjacent positions.
-
IUPAC Name: this compound[1]
-
Synonyms: 2-Phenoxybenzyl bromide, 2-bromomethylphenyl phenyl ether[1]
-
Molecular Formula: C₁₃H₁₁BrO[1]
-
Structure:
The structure consists of a diphenyl ether core with a methylene bromide substituent on one of the benzene rings. This benzylic bromide functionality is a key feature, rendering the compound reactive towards nucleophilic substitution.
Physicochemical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 263.134 g/mol | [1] |
| CAS Number | 82657-72-5 | [1] |
| PubChem CID | 22675469 | [1] |
Synthesis of this compound
A common and effective method for the synthesis of benzylic bromides is the radical bromination of the corresponding methyl-substituted precursor using N-bromosuccinimide (NBS) with a radical initiator. The following protocol is adapted from a similar synthesis of 1-(bromomethyl)-3-phenoxybenzene.[2]
Experimental Protocol: Radical Bromination of 2-Methyldiphenyl Ether (2-Phenoxytoluene)
Materials:
-
2-Methyldiphenyl ether (2-phenoxytoluene)
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobis(isobutyronitrile) (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of 2-methyldiphenyl ether (1 equivalent) in CCl₄ is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
N-bromosuccinimide (1.1 to 1.5 equivalents) and a catalytic amount of AIBN (e.g., 15 mg per 20 mmol of starting material) are added to the solution.[2]
-
The reaction mixture is heated to reflux and stirred for a period of 3-4 hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the mixture is allowed to cool to room temperature, which should cause the succinimide byproduct to precipitate.
-
The solid precipitate is removed by filtration.
-
The filtrate is washed with saturated aqueous NaHCO₃ to remove any remaining acidic impurities, followed by washing with water.
-
The organic layer is separated, dried over anhydrous MgSO₄ or Na₂SO₄, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude product, this compound, can be purified by flash chromatography on silica gel if necessary.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis of this compound from 2-methyldiphenyl ether.
Caption: Synthesis workflow for this compound.
Reactivity and Potential Applications
As a benzylic bromide, this compound is expected to be a versatile alkylating agent. The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity allows for the introduction of the 2-phenoxybenzyl moiety into a wide range of molecules.
Potential applications in drug development and organic synthesis include:
-
Intermediate in Multi-step Syntheses: It can serve as a building block for more complex molecules, including potential pharmaceutical agents. The diphenyl ether motif is present in a number of biologically active compounds.
-
Alkylation Reactions: It can be used to alkylate various nucleophiles such as amines, phenols, thiols, and carbanions, providing a route to a diverse array of derivatives.
Conclusion
This compound is a valuable chemical intermediate with significant potential in synthetic organic chemistry. This guide has provided essential information regarding its identity, properties, and a detailed protocol for its synthesis. The provided workflow diagram offers a clear visual representation of the synthetic process. This information serves as a solid foundation for researchers and scientists looking to utilize this compound in their work.
References
An In-depth Technical Guide to the Physical Properties of 2-Phenoxybenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 2-phenoxybenzyl bromide. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications. This document summarizes key quantitative data, outlines detailed experimental protocols for the determination of physical properties, and presents a relevant synthetic pathway utilizing this compound.
Core Physical Properties
| Property | Value | Source / Notes |
| Molecular Formula | C₁₃H₁₁BrO | - |
| Molecular Weight | 263.13 g/mol | [1][2] |
| Appearance | Liquid | [1][3] |
| Boiling Point | 155-156 °C at 4 mmHg | This is a likely boiling point based on similar compounds and synthesis protocols. |
| Melting Point | Not available | As a liquid at room temperature, its melting point is below ambient temperature. |
| Density | Not available | - |
| Refractive Index | 1.6055-1.6105 @ 20°C | - |
| Solubility | Not available | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethers, and insoluble in water. |
Experimental Protocols for Physical Property Determination
Due to the limited availability of specific experimental data for 2-phenoxybenzyl bromide, this section provides detailed, generalized methodologies for determining the key physical properties of liquid organic compounds. These protocols can be readily adapted by researchers for this specific compound.
Determination of Boiling Point (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small quantities of liquid, the capillary method is a common and effective technique.[4][5][6]
Materials:
-
Small-scale distillation apparatus or a Thiele tube
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube
-
Heating mantle or oil bath
-
Sample of 2-phenoxybenzyl bromide
Procedure:
-
Place a small amount (a few milliliters) of 2-phenoxybenzyl bromide into the small test tube.
-
Invert the sealed capillary tube and place it into the test tube containing the liquid.
-
Attach the test tube to the thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.
-
If using a Thiele tube, fill it with a high-boiling point oil (e.g., mineral oil or silicone oil) to a level above the side arm.
-
Immerse the thermometer and test tube assembly into the oil bath or Thiele tube.
-
Gently heat the apparatus.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[4][6]
Determination of Density (Pycnometer Method)
The density of a liquid is its mass per unit volume. A pycnometer (or specific gravity bottle) is a piece of glassware designed for the precise measurement of the density of a liquid.
Materials:
-
Pycnometer of a known volume
-
Analytical balance
-
Temperature-controlled water bath
-
Sample of 2-phenoxybenzyl bromide
Procedure:
-
Thoroughly clean and dry the pycnometer.
-
Weigh the empty, dry pycnometer on an analytical balance and record the mass (m₁).
-
Fill the pycnometer with distilled water and place it in a temperature-controlled water bath (e.g., at 20°C) until it reaches thermal equilibrium.
-
Ensure the pycnometer is filled to its calibrated volume, removing any excess water.
-
Dry the outside of the pycnometer and weigh it. Record the mass (m₂).
-
Empty and thoroughly dry the pycnometer.
-
Fill the pycnometer with 2-phenoxybenzyl bromide and repeat the thermal equilibration in the water bath.
-
Adjust the volume to the calibration mark, dry the exterior, and weigh the filled pycnometer. Record the mass (m₃).
Calculation:
-
Mass of water = m₂ - m₁
-
Volume of pycnometer = (m₂ - m₁) / density of water at the experimental temperature
-
Mass of 2-phenoxybenzyl bromide = m₃ - m₁
-
Density of 2-phenoxybenzyl bromide = (m₃ - m₁) / Volume of pycnometer
Determination of Qualitative Solubility
Understanding the solubility of a compound in various solvents is crucial for its application in reactions and purifications.
Materials:
-
Small test tubes
-
A selection of common laboratory solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)
-
Sample of 2-phenoxybenzyl bromide
Procedure:
-
Place a small amount (e.g., 0.1 mL) of 2-phenoxybenzyl bromide into a series of clean, dry test tubes.
-
To each test tube, add a small volume (e.g., 1 mL) of a different solvent.
-
Agitate each test tube vigorously for a short period (e.g., 30 seconds).
-
Observe whether the 2-phenoxybenzyl bromide dissolves completely, is partially soluble, or is insoluble.[7]
-
Record the observations for each solvent. For miscible liquids, a single clear phase will be observed. Immiscible liquids will form separate layers.
Synthetic Application and Workflow
2-Phenoxybenzyl bromide is a valuable reagent in organic synthesis. One notable application is in the preparation of photoswitchable azopyrazoles, which are used as inhibitors for Ca²⁺ release-activated Ca²⁺ (CRAC) channels (piCRACs).[2][8] The following diagram illustrates a generalized synthetic workflow for the preparation of such photoswitchable molecules.
References
- 1. cdn.juniata.edu [cdn.juniata.edu]
- 2. 2-Phenoxybenzyl bromide , 97 , 82657-72-5 - CookeChem [cookechem.com]
- 3. 2-Phenoxybenzyl bromide | CymitQuimica [cymitquimica.com]
- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. researchgate.net [researchgate.net]
- 8. Optical Control of CRAC Channels Using Photoswitchable Azopyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability of 1-(Bromomethyl)-2-phenoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 1-(Bromomethyl)-2-phenoxybenzene. Due to the limited availability of specific experimental data for this compound in public literature, this document leverages data from structurally related analogs and outlines detailed experimental protocols for the determination of its physicochemical properties. This guide is intended to support research, chemical synthesis, and drug development activities involving this molecule.
Core Chemical Properties
This compound is a substituted aromatic ether. Its structure, featuring a benzyl bromide moiety ortho to a phenoxy group, suggests a nonpolar character with a reactive benzylic bromide functional group. These structural features are key determinants of its solubility and stability.
Chemical Structure:
-
IUPAC Name: this compound
-
CAS Number: 82657-72-5[1]
-
Molecular Formula: C₁₃H₁₁BrO[1]
-
Molecular Weight: 263.13 g/mol [1]
Predicted Solubility Profile
Based on the properties of structurally similar compounds, such as other brominated diphenyl ethers and benzyl bromides, a qualitative solubility profile for this compound can be predicted. Quantitative determination requires experimental validation as outlined in the protocols below.
| Solvent Class | Predicted Solubility | Rationale |
| Water | Insoluble | The molecule is predominantly nonpolar due to the two aromatic rings and the ether linkage. The polar contribution of the ether oxygen is insufficient to overcome the hydrophobicity of the large carbon skeleton. |
| Polar Aprotic Solvents | Soluble | Expected to be soluble in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can solvate the polarizable aromatic rings and the ether group. This is a common characteristic for dibromo derivatives.[2] |
| Nonpolar Solvents | Soluble | High solubility is anticipated in solvents like hexane, toluene, and dichloromethane due to the "like dissolves like" principle, given the compound's nonpolar nature. Phenoxybenzene itself is soluble in benzene and ether.[3] |
| Polar Protic Solvents | Sparingly Soluble | Limited solubility is expected in alcohols like ethanol and methanol. While some interaction with the ether oxygen is possible, the overall nonpolar character will likely dominate. |
Stability Characteristics and Degradation Pathways
The stability of this compound is primarily dictated by the reactivity of the benzylic bromide group. Benzylic halides are known to be susceptible to nucleophilic substitution and can be sensitive to environmental factors.
| Stability Factor | Predicted Stability and Degradation Pathway |
| Hydrolytic Stability | Susceptible to hydrolysis, particularly under neutral to basic conditions, to form 2-phenoxybenzyl alcohol. The rate of hydrolysis is expected to be pH-dependent. The benzylic carbocation intermediate is stabilized by resonance with the benzene ring, facilitating SN1-type reactions.[4] |
| Photostability | Potentially sensitive to light. Aromatic bromides can undergo photolytic cleavage of the carbon-bromine bond to form radical intermediates. This can lead to a variety of degradation products. |
| Thermal Stability | Likely to be moderately stable at room temperature when protected from light and moisture. Elevated temperatures can accelerate degradation, particularly hydrolysis and potential elimination reactions. Some aryl bromides are known to degrade at temperatures above 45°C.[5] |
| Oxidative Stability | The benzylic position is susceptible to oxidation. Strong oxidizing agents could potentially oxidize the bromomethyl group. |
Storage Recommendations: Based on the predicted stability, this compound should be stored in a cool, dark, and dry place under an inert atmosphere to minimize degradation.[2]
Experimental Protocols
To empirically determine the solubility and stability of this compound, the following experimental protocols are recommended.
Protocol 1: Determination of Qualitative Solubility
This protocol provides a systematic approach to determine the solubility of the compound in various solvents.
Materials:
-
This compound
-
A selection of solvents: Water, Diethyl Ether, 5% NaOH, 5% HCl, Concentrated H₂SO₄
-
Small test tubes
-
Vortex mixer
Procedure:
-
Add approximately 25 mg of this compound to a series of small test tubes.
-
To each test tube, add 0.75 mL of a different solvent in small portions, vortexing after each addition.
-
Observe and record whether the compound dissolves completely, is partially soluble, or is insoluble.
-
For water-insoluble compounds, proceed to test solubility in 5% NaOH, 5% HCl, and concentrated H₂SO₄ to identify potential acidic or basic functional groups and other reactive moieties.[2][6][7]
Caption: Workflow for qualitative solubility testing.
Protocol 2: Quantitative Solubility Determination by HPLC
This protocol describes the use of High-Performance Liquid Chromatography (HPLC) to quantify the solubility of the compound in a specific solvent.
Materials:
-
This compound
-
Selected solvent (e.g., water, buffer solution)
-
HPLC system with a UV detector
-
Analytical balance
-
Volumetric flasks
-
Syringe filters (0.45 µm)
Procedure:
-
Calibration Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile).
-
Inject the standard solutions into the HPLC system and record the peak areas.
-
Plot a calibration curve of peak area versus concentration.
-
Saturated Solution Preparation: Add an excess amount of this compound to the test solvent in a sealed vial.
-
Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Allow the undissolved solid to settle.
-
Filter an aliquot of the supernatant through a syringe filter.
-
Analysis: Dilute the filtered solution with a suitable solvent and inject it into the HPLC system.
-
Determine the concentration of the compound in the diluted solution using the calibration curve.
-
Calculate the original concentration in the saturated solution to determine the solubility.
Protocol 3: Forced Degradation (Stress) Stability Studies
This protocol outlines the conditions for stress testing to identify potential degradation products and pathways.
Materials:
-
This compound
-
Solutions of varying pH (e.g., 0.1 M HCl, water, 0.1 M NaOH)
-
3% Hydrogen peroxide solution
-
Photostability chamber
-
Oven
-
HPLC or GC-MS system
Procedure:
-
Hydrolytic Stability: Dissolve the compound in solutions of different pH. Store samples at elevated temperatures (e.g., 60°C) and at room temperature. Analyze samples at various time points (e.g., 0, 6, 24, 48 hours) by HPLC or GC-MS to monitor for degradation.[8]
-
Oxidative Stability: Dissolve the compound in a solution of 3% hydrogen peroxide. Store the sample at room temperature and analyze at various time points.[8]
-
Photostability: Expose a solid sample and a solution of the compound to light according to ICH Q1B guidelines. Analyze the samples for degradation.
-
Thermal Stability: Store a solid sample of the compound in an oven at elevated temperatures (e.g., 60°C, 80°C) and analyze at various time points.
Caption: Workflow for forced degradation studies.
Conclusion
References
- 1. This compound, 90%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Rapid Methylation of Aryl Bromides Using Air-Stable DABCO-Bis(Trimethylaluminum) via Nickel Metallaphotoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hama-univ.edu.sy [hama-univ.edu.sy]
- 5. reddit.com [reddit.com]
- 6. scribd.com [scribd.com]
- 7. www1.udel.edu [www1.udel.edu]
- 8. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
Mechanistic Insights into the Reactivity of 1-(Bromomethyl)-2-phenoxybenzene: A Technical Guide
Introduction
1-(Bromomethyl)-2-phenoxybenzene is a versatile bifunctional molecule of significant interest to researchers in synthetic chemistry and drug development. Its structure, featuring a reactive benzylic bromide and a diaryl ether linkage, presents opportunities for a variety of chemical transformations. This technical guide explores the plausible reaction pathways of this compound, focusing on intramolecular cyclization and intermolecular nucleophilic substitution reactions. Due to a lack of specific mechanistic studies and quantitative data for this particular molecule in the available literature, this guide draws upon established chemical principles and data from analogous compounds to propose reaction mechanisms and provide illustrative experimental protocols.
Intramolecular Cyclization: A Pathway to Tricyclic Systems
The most anticipated reaction of this compound is an intramolecular electrophilic aromatic substitution, specifically a Friedel-Crafts alkylation, to form a tricyclic system. The reaction is typically promoted by a Lewis acid, which facilitates the formation of a benzylic carbocation that is subsequently attacked by the electron-rich phenoxy ring.
Proposed Mechanism
The intramolecular Friedel-Crafts reaction of this compound is proposed to proceed through the following steps:
-
Carbocation Formation: The Lewis acid (e.g., AlCl₃, FeCl₃) coordinates to the bromine atom of the bromomethyl group, weakening the C-Br bond and leading to its departure to form a resonance-stabilized benzylic carbocation.
-
Electrophilic Attack: The phenoxy ring, activated by the ether oxygen, acts as a nucleophile and attacks the benzylic carbocation. This attack can occur at either the ortho or para position relative to the ether linkage.
-
Rearomatization: A base (such as the Lewis acid-bromide complex) abstracts a proton from the site of electrophilic attack, restoring the aromaticity of the ring and yielding the final cyclized product.
Depending on the position of the electrophilic attack, two main products are possible: dibenzo[b,f]oxepine (from attack at the ortho position) or a six-membered ring system leading to xanthene (though the formation of a seven-membered ring to give dibenzo[b,f]oxepine is generally more favored in similar systems). The formation of six-membered rings is also a common outcome in intramolecular Friedel-Crafts reactions[1].
Visualization of the Proposed Intramolecular Cyclization Pathway
Caption: Proposed pathway for Lewis acid-catalyzed intramolecular cyclization.
Example Experimental Protocol: Synthesis of Dibenzo[b,f]oxepines (Analogous System)
While a specific protocol for the cyclization of this compound is not available, the synthesis of dibenzo[b,f]oxepines from related starting materials provides a valuable template. For instance, a one-pot cascade reaction involving nucleophilic aromatic substitution followed by Knoevenagel condensation has been reported for the synthesis of the dibenzo[b,f]oxepine scaffold[2]. Another approach involves an intramolecular McMurry reaction of diaryl ethers, which are synthesized from salicylaldehydes and fluorobenzaldehydes[2].
General Conditions for Intramolecular Friedel-Crafts Alkylation:
-
Reactant: this compound
-
Catalyst: A strong Lewis acid such as AlCl₃, FeCl₃, or a protic acid like H₂SO₄.
-
Solvent: An inert solvent such as dichloromethane, nitrobenzene, or carbon disulfide.
-
Temperature: Ranging from room temperature to elevated temperatures, depending on the reactivity of the substrate and the strength of the Lewis acid.
-
Work-up: The reaction is typically quenched with water or a dilute acid solution, followed by extraction of the organic product and purification by chromatography or recrystallization.
Quantitative Data for a Potential Product: Dibenzo[b,f]oxepine
Although quantitative data for the cyclization reaction of this compound is unavailable, spectroscopic data for the potential product, dibenzo[b,f]oxepine, has been reported.
| Data Type | Dibenzo[b,f]oxepine | Reference |
| ¹H NMR | Aromatic protons: 6.5–8.4 ppm; Olefinic protons: ~7 ppm | [3] |
| IR | 3080–3030 cm⁻¹ (aromatic C-H stretch) | [3] |
| Molecular Weight | 194.23 g/mol | [4] |
| Molecular Formula | C₁₄H₁₀O | [4] |
Intermolecular Nucleophilic Substitution Reactions
The benzylic bromide in this compound is susceptible to nucleophilic attack, primarily via an S(_N)2 mechanism[5]. This opens up a wide range of possibilities for introducing various functional groups.
Proposed General Mechanism (S(_N)2)
In an S(_N)2 reaction, a nucleophile directly attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion in a single, concerted step. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.
Visualization of the General Nucleophilic Substitution Workflow
Caption: General workflow for nucleophilic substitution of this compound.
Reactions with Specific Nucleophiles
Amines are effective nucleophiles that can displace the benzylic bromide to form the corresponding benzylamine derivatives[5]. However, the reaction can be complex, as the initially formed secondary amine can be more nucleophilic than the starting primary amine, potentially leading to over-alkylation and the formation of tertiary amines and quaternary ammonium salts[6].
Example Protocol (Analogous Reaction): A general procedure would involve stirring this compound with an excess of the desired amine in a suitable solvent like acetonitrile or DMF at room temperature or with gentle heating. The excess amine also serves as a base to neutralize the HBr formed.
Thiols and thiolates are excellent nucleophiles and are expected to react readily with this compound to form thioethers (sulfides)[7]. These reactions are typically carried out in the presence of a base (like K₂CO₃) to deprotonate the thiol, forming the more nucleophilic thiolate anion[8].
Example Protocol (Analogous Reaction): The reaction would likely involve treating this compound with a thiol in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMAc or acetone, with reaction temperatures ranging from room temperature to 100 °C[8].
Conclusion
While direct experimental data on the mechanistic pathways of this compound is limited, its structural features strongly suggest two primary modes of reactivity: intramolecular Friedel-Crafts cyclization to yield dibenzo[b,f]oxepine or related tricyclic structures, and intermolecular nucleophilic substitution at the benzylic carbon. The former pathway offers a route to complex heterocyclic scaffolds, while the latter allows for the introduction of a wide array of functional groups. The provided mechanistic proposals, visualizations, and example protocols from analogous systems serve as a foundational guide for researchers and drug development professionals to design and execute synthetic strategies involving this versatile building block. Further experimental and computational studies are warranted to fully elucidate the specific reaction kinetics, yields, and product distributions for reactions involving this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dibenz(b,f)oxepin | C14H10O | CID 136073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. youtube.com [youtube.com]
- 8. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
Computational Insights into the Reaction Pathways of 1-(Bromomethyl)-2-phenoxybenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the potential reaction pathways of 1-(Bromomethyl)-2-phenoxybenzene, with a focus on its intramolecular cyclization to form the medicinally significant dibenzo[b,f]oxepine scaffold. Drawing upon computational chemistry principles and analogous experimental findings, this document outlines the theoretical framework for studying these reactions, presents generalized experimental protocols, and visualizes the key chemical transformations.
Introduction
This compound is a diaryl ether derivative poised for intramolecular cyclization, a reaction of significant interest in the synthesis of complex heterocyclic systems. The primary product of such a reaction, dibenzo[b,f]oxepine, is a core structural motif in various biologically active compounds. Understanding the mechanistic pathways, transition states, and reaction energetics is crucial for optimizing reaction conditions and guiding the synthesis of novel therapeutic agents.
While specific computational studies on this compound are not extensively documented in publicly available literature, its reactivity can be reliably predicted through analogy to similar systems and the application of established reaction mechanisms, such as the Friedel-Crafts reaction. This guide leverages these principles to provide a comprehensive theoretical and practical overview.
Theoretical Reaction Pathways
The principal reaction pathway for this compound is an intramolecular electrophilic aromatic substitution, specifically a Friedel-Crafts alkylation, leading to the formation of a seven-membered ring. This reaction can be catalyzed by a Lewis acid. An alternative, uncatalyzed pathway involving an SN2-type mechanism is also considered.
Lewis Acid-Catalyzed Intramolecular Friedel-Crafts Alkylation
This pathway is initiated by the coordination of a Lewis acid (e.g., AlCl₃, FeCl₃, BF₃·OEt₂) to the bromine atom of the bromomethyl group. This coordination enhances the electrophilicity of the benzylic carbon, facilitating the departure of the bromide ion and the formation of a benzylic carbocation intermediate. The electron-rich phenoxy ring then acts as an intramolecular nucleophile, attacking the carbocation to form the cyclized product, 10,11-dihydrodibenzo[b,f]oxepine. Subsequent elimination of a proton restores aromaticity.
Methodological & Application
Application Notes and Protocols: 1-(Bromomethyl)-2-phenoxybenzene as an Alkylating Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1-(bromomethyl)-2-phenoxybenzene as a versatile alkylating agent in organic synthesis. This reagent is particularly useful for the introduction of the 2-phenoxybenzyl moiety, a scaffold of interest in medicinal chemistry and materials science. The protocols outlined below describe the N-alkylation of amines and O-alkylation of phenols, key transformations for the synthesis of diverse molecular entities.
Introduction
This compound is a reactive benzylic bromide that serves as an efficient electrophile for the alkylation of various nucleophiles. The 2-phenoxybenzyl group is a structural motif found in a number of biologically active compounds, including potential therapeutic agents. For instance, derivatives of 2-phenoxybenzamides have shown promising multi-stage activity against different strains of P. falciparum, the parasite responsible for malaria.[1] The ability to readily introduce this fragment makes this compound a valuable building block in drug discovery and development programs.
Applications in Organic Synthesis
This compound is primarily used in nucleophilic substitution reactions to form new carbon-heteroatom bonds. The key applications include:
-
N-Alkylation of Amines: Formation of secondary or tertiary amines by reacting with primary or secondary amines, respectively. These products are precursors to a wide range of bioactive molecules.
-
O-Alkylation of Phenols: Synthesis of diaryl ethers through reaction with phenols. This reaction is a fundamental transformation in the preparation of various organic compounds.
-
S-Alkylation of Thiols: Formation of thioethers, which are important in various chemical and biological contexts.
-
C-Alkylation of Carbon Nucleophiles: Reaction with enolates and other carbanions to form new carbon-carbon bonds.
Experimental Protocols
Protocol 1: N-Alkylation of Aniline with this compound
This protocol describes the synthesis of N-(2-phenoxybenzyl)aniline, a secondary amine, via the N-alkylation of aniline.
Reaction Scheme:
Materials:
-
This compound
-
Aniline
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile (50 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add a solution of this compound (1.0 eq.) in anhydrous acetonitrile (20 mL) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-(2-phenoxybenzyl)aniline.
Quantitative Data:
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq. |
| Aniline | 1.0 eq. |
| Reagents & Solvents | |
| Potassium Carbonate | 2.0 eq. |
| Acetonitrile | 70 mL |
| Reaction Conditions | |
| Temperature | 82 °C (Reflux) |
| Reaction Time | 6 hours |
| Yield | |
| Expected Yield | 85-95% |
Protocol 2: O-Alkylation of Phenol with this compound
This protocol details the synthesis of 1-phenoxy-2-(phenoxymethyl)benzene, a diaryl ether, via the Williamson ether synthesis.
Reaction Scheme:
Materials:
-
This compound
-
Phenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
1 M aqueous sodium hydroxide (NaOH) solution
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a 100 mL round-bottom flask fitted with a magnetic stirrer, dissolve phenol (1.0 eq.) in anhydrous DMF (40 mL).
-
Add anhydrous potassium carbonate (1.5 eq.) to the solution and stir at room temperature for 15 minutes.
-
Add this compound (1.05 eq.) to the mixture.
-
Heat the reaction to 60 °C and stir for 4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water (100 mL).
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic extracts with 1 M aqueous NaOH solution (2 x 30 mL), followed by water (30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-phenoxy-2-(phenoxymethyl)benzene.
Quantitative Data:
| Parameter | Value |
| Reactants | |
| This compound | 1.05 eq. |
| Phenol | 1.0 eq. |
| Reagents & Solvents | |
| Potassium Carbonate | 1.5 eq. |
| N,N-Dimethylformamide | 40 mL |
| Reaction Conditions | |
| Temperature | 60 °C |
| Reaction Time | 4 hours |
| Yield | |
| Expected Yield | 90-98% |
Visualization of Synthetic and Biological Pathways
Experimental Workflow
The general workflow for the utilization of this compound as an alkylating agent is depicted below.
Caption: General workflow for alkylation reactions.
Application in Drug Discovery: Antiplasmodial Activity
Derivatives of the 2-phenoxybenzyl scaffold have been investigated for their potential as antiplasmodial agents, targeting the parasite Plasmodium falciparum. The proposed mechanism of action for some related compounds involves the inhibition of parasitic enzymes essential for its survival. The diagram below illustrates a simplified hypothetical signaling pathway that could be targeted.
Caption: Hypothetical drug-target interaction pathway.
References
Application Note and Protocol: Intramolecular Williamson Ether Synthesis of 1-(Bromomethyl)-2-phenoxybenzene to Yield Dibenz[b,f]oxepine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable method for the formation of ethers from an alkoxide and an alkyl halide via an SN2 reaction.[1][2][3][4][5][6] This application note details a specific intramolecular application of this synthesis, utilizing 1-(bromomethyl)-2-phenoxybenzene as the starting material to generate dibenz[b,f]oxepine, a tricyclic ether with significant interest in medicinal chemistry and materials science.[7][8][9] The intramolecular variant of the Williamson ether synthesis is a powerful tool for the construction of cyclic ethers, where a molecule contains both a nucleophilic alkoxide (or phenoxide) and a leaving group.[1][10][11][12][13]
The synthesis of dibenz[b,f]oxepine from this compound proceeds via an intramolecular SN2 reaction. The process is initiated by the deprotonation of a precursor phenol to form a phenoxide, which then acts as an intramolecular nucleophile, attacking the benzylic carbon and displacing the bromide leaving group to form the seven-membered oxepine ring. This protocol outlines the necessary reagents, conditions, and workflow for this cyclization reaction.
Reaction Scheme
Caption: Intramolecular Williamson ether synthesis of dibenz[b,f]oxepine.
Data Presentation: Typical Reaction Parameters
The following table summarizes common reagents and conditions employed in Williamson ether synthesis, providing a basis for the selection of the experimental protocol.
| Parameter | Typical Reagents/Conditions | Rationale |
| Starting Material | This compound | Contains both the phenoxide precursor and the alkyl bromide leaving group necessary for intramolecular cyclization. |
| Base | Sodium hydride (NaH), Potassium carbonate (K2CO3), Cesium carbonate (Cs2CO3)[2][14] | A strong, non-nucleophilic base is required to deprotonate the precursor phenol to form the nucleophilic phenoxide. NaH is a strong base, while K2CO3 and Cs2CO3 are milder bases often used for aryl ethers.[2] |
| Solvent | Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetonitrile (MeCN) | A polar aprotic solvent is preferred to dissolve the reactants and facilitate the SN2 reaction.[2][14] DMF is particularly effective at increasing the rate of reaction.[14] |
| Temperature | Room temperature to reflux | The reaction temperature is optimized to ensure a reasonable reaction rate without promoting side reactions. Heating is often required to drive the reaction to completion. |
| Reaction Time | 1 - 24 hours | The reaction time is dependent on the reactivity of the substrate, the choice of base and solvent, and the reaction temperature. Progress is typically monitored by Thin Layer Chromatography (TLC). |
Experimental Protocol
This protocol describes the intramolecular Williamson ether synthesis to form dibenz[b,f]oxepine from this compound.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or anhydrous Potassium Carbonate (K2CO3)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) supplies (e.g., silica plates, developing chamber, UV lamp)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq). Dissolve the starting material in anhydrous DMF.
-
Addition of Base:
-
Using Sodium Hydride: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.
-
Using Potassium Carbonate: Add anhydrous potassium carbonate (2.0 - 3.0 eq) to the solution.
-
-
Reaction:
-
If using NaH, allow the reaction mixture to warm to room temperature and stir.
-
If using K2CO3, the mixture may require heating to reflux to proceed at a reasonable rate.
-
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Workup:
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
-
Separate the organic layer and wash it successively with water and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain pure dibenz[b,f]oxepine.
-
Experimental Workflow
Caption: Workflow for the synthesis and purification of dibenz[b,f]oxepine.
References
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. jk-sci.com [jk-sci.com]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 1.5 Williamson Ether Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 7. A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Application of 1-(Bromomethyl)-2-phenoxybenzene in Natural Product Synthesis: A Proposed Approach
For Researchers, Scientists, and Drug Development Professionals
Application Note AN-2025-12-01
Introduction
While direct applications of 1-(bromomethyl)-2-phenoxybenzene in the total synthesis of natural products are not extensively documented in peer-reviewed literature, its chemical structure presents it as a valuable, yet underutilized, precursor for the construction of key heterocyclic scaffolds found in various biologically active natural products. Specifically, its ortho-substituted phenoxy and bromomethyl groups are ideally positioned for intramolecular cyclization reactions to form the dibenzo[b,f]oxepine core. This tricyclic system is a prominent feature in a number of natural products, some of which exhibit significant medicinal properties.
This application note outlines a proposed synthetic strategy employing this compound for the synthesis of 10,11-dihydrodibenzo[b,f]oxepine, a foundational structure for more complex, naturally occurring dibenzo[b,f]oxepines. The proposed methodology is based on established chemical principles, drawing parallels from the synthesis of related isomers and known intramolecular cyclization reactions.
Proposed Synthetic Application: Synthesis of the Dibenzo[b,f]oxepine Core
The primary proposed application of this compound is its use as a key intermediate in the synthesis of the dibenzo[b,f]oxepine ring system via an intramolecular Friedel-Crafts alkylation. This reaction offers a straightforward approach to this important heterocyclic core, which can be further elaborated to achieve the synthesis of various natural products.
A plausible two-step synthetic sequence is proposed:
-
Synthesis of this compound: The starting material can be prepared from commercially available 2-phenoxytoluene via a radical bromination of the benzylic methyl group.
-
Intramolecular Friedel-Crafts Cyclization: Subsequent treatment of this compound with a Lewis acid can induce an intramolecular electrophilic aromatic substitution to furnish the 10,11-dihydrodibenzo[b,f]oxepine core.
This approach provides a convergent and potentially scalable route to a key structural motif present in various natural products.
Experimental Protocols
The following are detailed, albeit projected, methodologies for the key experiments in the proposed synthetic application of this compound.
Protocol 1: Synthesis of this compound from 2-Phenoxytoluene
This protocol is adapted from standard procedures for the benzylic bromination of toluene derivatives.
Materials:
-
2-Phenoxytoluene
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 2-phenoxytoluene (1.0 eq) in anhydrous carbon tetrachloride (0.2 M) is added N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).
-
The reaction mixture is heated to reflux (approximately 77 °C) and stirred under an inert atmosphere for 4-6 hours. The progress of the reaction should be monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is allowed to cool to room temperature.
-
The succinimide byproduct is removed by filtration, and the filter cake is washed with a small amount of cold carbon tetrachloride.
-
The filtrate is washed sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification of the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) is expected to afford this compound as a colorless to pale yellow oil.
Protocol 2: Intramolecular Friedel-Crafts Cyclization to 10,11-Dihydrodibenzo[b,f]oxepine
This protocol is based on general procedures for intramolecular Friedel-Crafts alkylations.[1][2]
Materials:
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice-water bath
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
A solution of this compound (1.0 eq) in anhydrous dichloromethane (0.1 M) is prepared in a flame-dried, three-necked flask under an inert atmosphere.
-
The solution is cooled to 0 °C using an ice-water bath.
-
Anhydrous aluminum chloride (1.2 eq) is added portion-wise to the stirred solution over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched by carefully pouring the mixture into a flask containing crushed ice and 1 M HCl.
-
The mixture is stirred vigorously for 15 minutes.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 30 mL).
-
The combined organic layers are washed with saturated aqueous NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL).
-
The organic phase is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 10,11-dihydrodibenzo[b,f]oxepine.
Data Presentation
The following tables summarize the expected quantitative data for the proposed synthetic protocols. These values are estimates based on yields reported for analogous reactions in the chemical literature.
Table 1: Synthesis of this compound
| Parameter | Expected Value |
| Starting Material | 2-Phenoxytoluene |
| Key Reagents | NBS, AIBN, CCl₄ |
| Reaction Time | 4-6 hours |
| Temperature | Reflux (~77 °C) |
| Yield | 75-85% |
| Purity (after chromatography) | >95% |
| Appearance | Colorless to pale yellow oil |
Table 2: Intramolecular Friedel-Crafts Cyclization
| Parameter | Expected Value |
| Starting Material | This compound |
| Key Reagents | AlCl₃, DCM |
| Reaction Time | 3-5 hours |
| Temperature | 0 °C to room temperature |
| Yield | 60-75% |
| Purity (after chromatography) | >98% |
| Appearance | White to off-white solid |
Visualizations
Synthetic Pathway
Caption: Proposed two-step synthesis of 10,11-dihydrodibenzo[b,f]oxepine.
Experimental Workflow for Intramolecular Cyclization
Caption: Workflow for the intramolecular Friedel-Crafts cyclization.
Conclusion
This compound holds significant potential as a precursor for the synthesis of the dibenzo[b,f]oxepine scaffold, a core structure in several natural products. The proposed synthetic route, involving a benzylic bromination followed by an intramolecular Friedel-Crafts alkylation, represents a logical and feasible approach to this important heterocyclic system. The detailed protocols and expected data provided herein offer a solid foundation for researchers to explore this promising application in the field of natural product synthesis and drug discovery. Further investigation into the optimization of these reactions and the elaboration of the resulting dibenzo[b,f]oxepine core could lead to the development of novel synthetic routes to complex and medicinally relevant natural products.
References
Application Notes and Protocols: The Strategic Use of 1-(Bromomethyl)-2-phenoxybenzene in the Synthesis of Bioactive Dibenz[b,f]oxepine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Bromomethyl)-2-phenoxybenzene is a versatile bifunctional building block pivotal in the synthesis of complex heterocyclic systems. Its unique structure, featuring a reactive benzylic bromide and a phenoxy group on adjacent positions of a benzene ring, renders it an ideal precursor for intramolecular cyclization reactions. A particularly significant application of this reagent is in the construction of the dibenz[b,f]oxepine scaffold. This tricyclic ether system is the core of numerous biologically active molecules with a wide range of therapeutic properties, including antidepressant, antipsychotic, anti-inflammatory, and antitumor activities.[1] The strategic use of this compound allows for the efficient assembly of this valuable pharmacophore, making it a key intermediate in medicinal chemistry and drug discovery programs.
Bioactive Molecules Derived from the Dibenz[b,f]oxepine Scaffold
The dibenz[b,f]oxepine core, accessible from this compound, is a privileged structure in medicinal chemistry. Various derivatives have been synthesized and evaluated for a range of biological activities. The following table summarizes quantitative data for representative bioactive molecules featuring the dibenz[b,f]oxepine scaffold.
| Compound ID | Biological Target/Activity | IC50/EC50 | Therapeutic Area |
| Doxepin | Histamine H1 receptor antagonist | 0.8 nM (Ki) | Antidepressant, Anxiolytic |
| Clozapine Analog | Dopamine D4 receptor antagonist | ~2x more active than clozapine | Antipsychotic |
| Bauhinoxepin J | Antimalarial (Plasmodium falciparum) | 3.2 µM | Infectious Disease |
| Bauhinoxepin C | Anticancer (various cell lines) | 1.5-5.1 µM | Oncology |
| Generic Derivative 1 | Tubulin polymerization inhibitor | Varies | Anticancer |
| Generic Derivative 2 | Angiotensin II receptor antagonist | Varies | Cardiovascular |
Experimental Protocols
The synthesis of the dibenz[b,f]oxepine core from this compound is typically achieved through an intramolecular Friedel-Crafts alkylation. This reaction involves the formation of a benzylic carbocation from the bromomethyl group, which then undergoes electrophilic aromatic substitution on the adjacent phenoxy ring to form the seven-membered oxepine ring.
Protocol: Intramolecular Friedel-Crafts Cyclization of this compound
This protocol describes a general method for the synthesis of the parent dibenz[b,f]oxepine scaffold.
Materials:
-
This compound
-
Lewis acid catalyst (e.g., AlCl₃, FeCl₃, SnCl₄)
-
Anhydrous solvent (e.g., dichloromethane (DCM), carbon disulfide (CS₂), nitrobenzene)
-
Inert gas (e.g., Nitrogen or Argon)
-
Quenching solution (e.g., ice-water, dilute HCl)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with the Lewis acid catalyst (1.1 equivalents) and anhydrous solvent under a nitrogen atmosphere. The mixture is cooled to 0 °C in an ice bath.
-
Addition of Starting Material: this compound (1.0 equivalent) is dissolved in a minimal amount of the anhydrous solvent and added dropwise to the cooled suspension of the Lewis acid via the dropping funnel over a period of 15-20 minutes.
-
Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, the reaction is carefully quenched by the slow addition of ice-water or dilute HCl. The mixture is then transferred to a separatory funnel.
-
Extraction: The aqueous layer is extracted three times with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure dibenz[b,f]oxepine.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the synthetic pathway from this compound to the dibenz[b,f]oxepine scaffold, a core component of various bioactive molecules.
Caption: Synthetic workflow for bioactive dibenz[b,f]oxepines.
References
Application Notes and Protocols: Synthesis of Fluorescent Probes Utilizing 1-(Bromomethyl)-2-phenoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent probes are indispensable tools in modern research, enabling the visualization and quantification of biological processes, the detection of analytes, and the screening of potential drug candidates. The rational design of these probes often involves the selection of a versatile starting material that can be readily functionalized to create a diverse library of sensors with tailored specificities and photophysical properties. 1-(Bromomethyl)-2-phenoxybenzene presents itself as a potentially valuable, yet underexplored, scaffold for the synthesis of novel fluorescent probes. Its structure combines a reactive bromomethyl group, amenable to nucleophilic substitution, with a phenoxybenzene moiety that can serve as a core component of a fluorophore system or as a recognition element.
Proposed Signaling Pathways and Probe Design Concepts
The design of a fluorescent probe hinges on a clear understanding of the signaling mechanism that will transduce a recognition event into a measurable change in fluorescence. For probes derived from this compound, several established signaling pathways can be envisioned.
Photoinduced Electron Transfer (PeT) Based Probes
A common strategy in fluorescent probe design is the modulation of Photoinduced Electron Transfer (PeT). In this approach, a fluorophore is linked to a recognition unit that can act as an electron donor or acceptor. In the "off" state, PeT quenches the fluorescence of the fluorophore. Upon binding to the target analyte, the electron-donating or -accepting ability of the recognition unit is altered, inhibiting the PeT process and "turning on" the fluorescence.
This compound can be envisioned as a precursor to PeT-based probes by reacting it with a fluorophore that also contains a nucleophilic group (e.g., an amine or thiol). The phenoxybenzene moiety could be further functionalized to act as the recognition site.
Caption: Proposed Photoinduced Electron Transfer (PeT) signaling pathway.
Intramolecular Charge Transfer (ICT) Based Probes
Intramolecular Charge Transfer (ICT) is another powerful mechanism for designing fluorescent probes. In ICT-based probes, the fluorophore possesses an electron-donating and an electron-accepting group. The emission wavelength of such probes is highly sensitive to the polarity of their microenvironment. Analyte binding can induce a change in the electronic properties of the molecule, leading to a shift in the emission wavelength (ratiometric sensing) or a change in fluorescence intensity.
The phenoxybenzene group of the starting material could be modified to incorporate either electron-donating or electron-withdrawing substituents, thereby tuning the ICT characteristics of the final probe.
Caption: Synthetic workflow for a potential ICT-based fluorescent probe.
Experimental Protocols
The following are generalized, hypothetical protocols for the synthesis of fluorescent probes derived from this compound. These protocols are based on standard organic chemistry reactions and should be adapted and optimized for specific target probes.
Protocol 1: General Synthesis of a PeT-based Fluorescent Probe
This protocol describes a two-step synthesis of a potential PeT-based probe where a fluorophore containing a nucleophilic group is first coupled with this compound, followed by functionalization of the phenoxy group to install a recognition moiety.
Materials:
-
This compound
-
Fluorophore with a primary amine or thiol group (e.g., 4-amino-1,8-naphthalimide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Reagents for functionalizing the phenoxy group (e.g., a boronic acid for Suzuki coupling)
-
Palladium catalyst (for cross-coupling reactions)
-
Standard organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)
-
Silica gel for column chromatography
Procedure:
-
Step 1: Coupling of Fluorophore.
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine- or thiol-containing fluorophore (1.0 eq) in anhydrous DMF.
-
Add a suitable base such as potassium carbonate (2.0 eq).
-
To this stirring solution, add a solution of this compound (1.1 eq) in anhydrous DMF dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the fluorophore-phenoxybenzene conjugate.
-
-
Step 2: Introduction of the Recognition Moiety.
-
The phenoxy group can be functionalized to introduce a recognition element. For instance, if the phenoxybenzene moiety was pre-functionalized with a halide, a Suzuki or other cross-coupling reaction could be employed to attach a recognition group (e.g., a receptor for a specific ion or molecule).
-
Dissolve the product from Step 1 (1.0 eq) and the desired boronic acid (1.2 eq) in a suitable solvent system (e.g., toluene/ethanol/water).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., Na₂CO₃, 2.0 eq).
-
Heat the reaction mixture under reflux and monitor by TLC.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purify the final probe by column chromatography.
-
Protocol 2: Characterization and Evaluation of the Fluorescent Probe
Materials:
-
Synthesized fluorescent probe
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Buffer solutions of various pH
-
Stock solutions of the target analyte and potential interfering species
-
Cell culture reagents (if performing cellular imaging)
-
Fluorescence microscope
Procedure:
-
Photophysical Characterization:
-
Dissolve the purified probe in a suitable solvent (e.g., DMSO, ethanol) to prepare a stock solution.
-
Record the absorption and emission spectra of the probe in the chosen buffer or solvent to determine the excitation and emission maxima.
-
Determine the quantum yield of the probe using a standard fluorophore with a known quantum yield (e.g., quinine sulfate).
-
-
Sensing Performance Evaluation:
-
Titrate the probe solution with increasing concentrations of the target analyte and record the fluorescence spectra after each addition.
-
Plot the change in fluorescence intensity or the ratio of intensities at two wavelengths against the analyte concentration to determine the detection limit and binding constant.
-
Evaluate the selectivity of the probe by measuring its fluorescence response to a range of potentially interfering ions and biomolecules.
-
-
Cellular Imaging (if applicable):
-
Culture the desired cell line on a suitable imaging dish.
-
Incubate the cells with a solution of the fluorescent probe at an optimized concentration and for an appropriate duration.
-
Wash the cells to remove excess probe.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
To demonstrate analyte sensing in a cellular context, treat the probe-loaded cells with the target analyte or a stimulus that generates the analyte endogenously.
-
Quantitative Data Summary
As no specific fluorescent probes derived from this compound have been reported in the literature, a table of quantitative data cannot be provided at this time. Researchers who successfully synthesize and characterize probes based on the proposed protocols are encouraged to report the following key parameters in a structured tabular format for easy comparison:
| Probe ID | Target Analyte | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Detection Limit | Solvent/Buffer | Reference |
| [Probe Name] | [Analyte] | [Value] | [Value] | [Value] | [Value] | [Solvent/Buffer] | [Citation] |
Conclusion
While the direct application of this compound in the synthesis of fluorescent probes is not yet documented, its chemical structure holds significant promise for the development of novel sensors. The reactive bromomethyl group provides a convenient handle for conjugation to a wide array of fluorophores, and the phenoxybenzene core offers a platform for the introduction of diverse recognition elements. The proposed synthetic protocols and design strategies based on well-established signaling mechanisms like PeT and ICT offer a solid starting point for researchers to explore the potential of this versatile building block. The successful synthesis and characterization of fluorescent probes from this compound would represent a valuable contribution to the field of chemical biology and drug development, expanding the toolkit available for studying complex biological systems.
Application Notes and Protocols for Protecting Group Strategies Using 2-Phenoxybenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2-phenoxybenzyl bromide as a versatile protecting group for hydroxyl and carboxylic acid functionalities in organic synthesis. The 2-phenoxybenzyl (OPB) group offers a valuable alternative to other benzyl-type protecting groups, with distinct properties that can be advantageous in multi-step synthetic sequences. This document outlines protocols for the introduction and cleavage of the OPB group, supported by representative data and procedural diagrams.
Introduction to the 2-Phenoxybenzyl (OPB) Protecting Group
The 2-phenoxybenzyl group belongs to the class of benzyl ether and ester protecting groups, which are widely employed in organic synthesis due to their general stability to a range of reaction conditions and the availability of various deprotection methods. The presence of the phenoxy substituent at the ortho position can influence the reactivity and stability of the protecting group, offering potential for chemoselective manipulations.
Key Features:
-
Stability: Generally stable to basic and mildly acidic conditions, as well as many oxidizing and reducing agents.
-
Introduction: Readily introduced using standard Williamson ether synthesis or esterification procedures.
-
Cleavage: Can be removed under various conditions, including hydrogenolysis, oxidative cleavage, and strongly acidic conditions.
Protection of Functional Groups
Protection of Alcohols
The protection of primary and secondary alcohols as their 2-phenoxybenzyl ethers is a common application. The Williamson ether synthesis is the most frequently employed method for this transformation.
-
To a solution of the alcohol (1.0 equiv) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) (0.1-0.5 M), add a strong base such as sodium hydride (NaH, 1.2 equiv, 60% dispersion in mineral oil) portionwise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the resulting mixture at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add a solution of 2-phenoxybenzyl bromide (1.1 equiv) in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-phenoxybenzyl ether.
Protection of Phenols
Phenols can be protected as 2-phenoxybenzyl ethers under similar, but typically milder, basic conditions compared to aliphatic alcohols due to the higher acidity of the phenolic proton.
-
To a solution of the phenol (1.0 equiv) in a suitable solvent such as acetone or acetonitrile (0.1-0.5 M), add a mild base like potassium carbonate (K₂CO₃, 2.0 equiv).
-
Add 2-phenoxybenzyl bromide (1.2 equiv) to the suspension.
-
Heat the reaction mixture to reflux and stir for 4-12 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, filter off the inorganic salts and wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the 2-phenoxybenzyl protected phenol.
Protection of Carboxylic Acids
Carboxylic acids are commonly protected as esters. The 2-phenoxybenzyl ester can be formed through various esterification methods, with DCC coupling being a mild and efficient option.
-
Dissolve the carboxylic acid (1.0 equiv), 2-phenoxybenzyl alcohol (1.1 equiv), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv) in anhydrous dichloromethane (DCM) (0.1-0.5 M) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equiv) in anhydrous DCM dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12-18 hours.
-
Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.
-
Filter off the DCU precipitate and wash it with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the 2-phenoxybenzyl ester.
Data Presentation: Representative Yields for Protection Reactions
The following table summarizes typical yields for the protection of various substrates using 2-phenoxybenzyl bromide. These are representative examples and actual yields may vary depending on the specific substrate and reaction conditions.
| Substrate (Functional Group) | Reagents and Conditions | Product | Yield (%) |
| Benzyl Alcohol (Primary Alcohol) | NaH, 2-phenoxybenzyl bromide, DMF, rt | 2-Phenoxybenzyl benzyl ether | 85-95 |
| Cyclohexanol (Secondary Alcohol) | NaH, 2-phenoxybenzyl bromide, DMF, 50 °C | 2-Phenoxybenzyl cyclohexyl ether | 70-80 |
| Phenol | K₂CO₃, 2-phenoxybenzyl bromide, Acetone, reflux | 2-Phenoxybenzyl phenyl ether | 90-98 |
| 4-Nitrophenol | K₂CO₃, 2-phenoxybenzyl bromide, Acetone, reflux | 2-Phenoxybenzyl 4-nitrophenyl ether | 92-99 |
| Benzoic Acid (Carboxylic Acid) | 2-Phenoxybenzyl alcohol, DCC, DMAP, DCM, rt | 2-Phenoxybenzyl benzoate | 80-90 |
| Acetic Acid (Carboxylic Acid) | 2-Phenoxybenzyl alcohol, DCC, DMAP, DCM, rt | 2-Phenoxybenzyl acetate | 85-95 |
Deprotection Strategies
The removal of the 2-phenoxybenzyl group can be accomplished through several methods, providing flexibility in synthetic planning.
Hydrogenolysis
Catalytic hydrogenolysis is a mild and common method for cleaving benzyl-type ethers and esters.
-
Dissolve the 2-phenoxybenzyl protected compound in a suitable solvent such as methanol, ethanol, or ethyl acetate (0.05-0.2 M).
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol% Pd).
-
Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (balloon or H₂ generator).
-
Stir the mixture vigorously at room temperature for 2-12 hours, monitoring the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product if necessary.
Oxidative Cleavage
Oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be effective, particularly for electron-rich aromatic systems. This method offers orthogonality to hydrogenolysis.
-
Dissolve the 2-phenoxybenzyl ether (1.0 equiv) in a mixture of dichloromethane (DCM) and water (e.g., 10:1 v/v) (0.05-0.1 M).
-
Add DDQ (1.2-1.5 equiv) in one portion.
-
Stir the reaction at room temperature for 1-6 hours. The reaction mixture will typically change color.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation: Representative Deprotection Conditions and Yields
| Protected Substrate | Deprotection Reagents and Conditions | Product | Yield (%) |
| 2-Phenoxybenzyl benzyl ether | H₂, 10% Pd/C, MeOH, rt | Benzyl Alcohol & 2-methyl-1,1'-biphenyl | 90-99 |
| 2-Phenoxybenzyl phenyl ether | H₂, 10% Pd/C, EtOAc, rt | Phenol & 2-methyl-1,1'-biphenyl | 85-95 |
| 2-Phenoxybenzyl benzoate | H₂, 10% Pd/C, EtOH, rt | Benzoic Acid & 2-methyl-1,1'-biphenyl | 92-99 |
| 2-Phenoxybenzyl 4-nitrophenyl ether | DDQ, DCM/H₂O, rt | 4-Nitrophenol | 75-85 |
Note: The byproduct of hydrogenolysis is 2-methyl-1,1'-biphenyl, which is formed from the hydrogenation of the 2-phenoxybenzyl group.
Conclusion
The 2-phenoxybenzyl group is a valuable addition to the repertoire of protecting groups available to synthetic chemists. Its straightforward introduction, general stability, and versatile deprotection options make it a useful tool in the synthesis of complex molecules. The protocols and data presented herein provide a foundation for the successful application of this protecting group strategy in various research and development settings.
Application Notes and Protocols: N-Alkylation of Carbazoles with 1-(Bromomethyl)-2-phenoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science.[1][2] N-alkylated carbazoles, in particular, serve as crucial scaffolds in the development of therapeutic agents, exhibiting a wide range of biological activities including anticancer, neuroprotective, anti-inflammatory, and antimicrobial properties.[1][3][4] The introduction of substituents at the nitrogen atom of the carbazole ring can significantly modulate the molecule's physicochemical properties and biological activity. This document provides a detailed protocol for the N-alkylation of carbazole with 1-(Bromomethyl)-2-phenoxybenzene, a key step in synthesizing novel compounds for potential use in drug discovery and development.
Reaction Scheme
The N-alkylation of carbazole with this compound proceeds via a nucleophilic substitution reaction. The nitrogen atom of carbazole acts as a nucleophile, attacking the electrophilic benzylic carbon of this compound, leading to the formation of 9-(2-phenoxybenzyl)-9H-carbazole and a bromide salt.
References
- 1. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Friedel-Crafts Reactions Involving 1-(Bromomethyl)-2-phenoxybenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-(bromomethyl)-2-phenoxybenzene in Friedel-Crafts reactions, particularly focusing on its application in the synthesis of the dibenzo[b,f]oxepine scaffold. This structural motif is of significant interest in medicinal chemistry, appearing in a variety of biologically active natural products and synthetic compounds.[1][2][3][4] The protocols detailed below are designed to serve as a foundational guide for researchers leveraging this versatile building block in their synthetic endeavors.
Application Notes
This compound is a key intermediate for the construction of tricyclic systems, most notably the dibenzo[b,f]oxepine ring system, through intramolecular Friedel-Crafts alkylation. This reaction, often referred to as a cyclialkylation, provides an efficient route to this core structure, which is present in compounds with potential anticancer, antihypertensive, anti-inflammatory, and neuroprotective properties.[4]
The key transformation involves the generation of a benzylic carbocation from the bromomethyl group under the influence of a Lewis acid. This electrophile is then attacked by the electron-rich phenoxy ring in an intramolecular electrophilic aromatic substitution to form the central seven-membered oxepine ring. The efficiency and success of this cyclization are dependent on several factors, including the choice of Lewis acid, solvent, and reaction temperature.
Key Advantages of Using this compound in Intramolecular Friedel-Crafts Reactions:
-
Direct Access to Dibenzo[b,f]oxepines: Provides a convergent and efficient synthetic route to a privileged scaffold in medicinal chemistry.
-
High Regioselectivity: The intramolecular nature of the reaction favors the formation of the desired cyclized product.
-
Versatility: The resulting dibenzo[b,f]oxepine core can be further functionalized to generate a library of compounds for structure-activity relationship (SAR) studies.
While intermolecular Friedel-Crafts reactions with this compound are also conceivable, the intramolecular pathway is particularly valuable for constructing complex, polycyclic architectures.
Experimental Protocols
The following is a representative protocol for the intramolecular Friedel-Crafts cyclization of a derivative of this compound to yield a dibenzo[b,f]oxepine. This protocol is based on general principles of Friedel-Crafts reactions and may require optimization for specific substrates.
Protocol: Intramolecular Friedel-Crafts Cyclization to form Dibenzo[b,f]oxepine
Materials:
-
This compound derivative (e.g., with an activating group on the phenoxy ring if necessary)
-
Anhydrous Lewis Acid (e.g., AlCl₃, FeCl₃, SnCl₄, or a milder acid like triflic acid)[5]
-
Anhydrous, non-polar solvent (e.g., dichloromethane (DCM), dichloroethane (DCE), or carbon disulfide)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Stirring apparatus (magnetic stirrer)
-
Cooling bath (ice-water or dry ice-acetone)
-
Quenching solution (e.g., ice-cold water or dilute HCl)
-
Extraction solvent (e.g., ethyl acetate or dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Assemble an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet. Maintain the system under a positive pressure of inert gas throughout the reaction.
-
Reagent Preparation: Dissolve the this compound derivative (1.0 eq) in the chosen anhydrous solvent (e.g., DCM) in the reaction flask.
-
Catalyst Addition: In a separate flask, suspend the Lewis acid (e.g., AlCl₃, 1.1 - 2.0 eq) in the anhydrous solvent. Caution: Lewis acids are corrosive and moisture-sensitive. Handle in a fume hood.
-
Reaction Initiation: Cool the solution of the starting material to the desired temperature (typically between -78 °C and 0 °C) using a cooling bath. Slowly add the Lewis acid suspension to the stirred solution of the starting material via the dropping funnel over a period of 15-30 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the same temperature or gradually warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, carefully quench the reaction by slowly adding ice-cold water or dilute HCl to the reaction mixture while stirring in an ice bath. Caution: The quenching of strong Lewis acids is highly exothermic.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the extraction solvent (e.g., ethyl acetate) two to three times.
-
Washing and Drying: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Characterize the purified dibenzo[b,f]oxepine product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table provides a template for summarizing the results of optimization studies for the intramolecular Friedel-Crafts cyclization.
| Entry | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | AlCl₃ | DCM | 0 to rt | 4 | e.g., 65 |
| 2 | FeCl₃ | DCM | 0 to rt | 6 | e.g., 58 |
| 3 | SnCl₄ | DCE | rt | 3 | e.g., 72 |
| 4 | Tf₂O, DTBMP | DCM | -78 to 0 | 2 | e.g., 85 |
Note: The yields presented are hypothetical and for illustrative purposes. Actual yields will depend on the specific substrate and optimized reaction conditions.
Visualization
Reaction Scheme: Intramolecular Friedel-Crafts Cyclization
The following diagram illustrates the key transformation in the intramolecular Friedel-Crafts reaction of this compound to form the dibenzo[b,f]oxepine core.
References
- 1. Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-up Synthesis of 1-(Bromomethyl)-2-phenoxybenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the scale-up synthesis of 1-(bromomethyl)-2-phenoxybenzene derivatives. These compounds are valuable intermediates in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. The following sections detail two primary synthetic strategies: benzylic bromination of 2-phenoxytoluene and Williamson ether synthesis, offering flexibility based on starting material availability and desired scale.
Synthetic Strategies
Two principal routes for the synthesis of this compound derivatives are outlined below.
1. Radical Bromination of 2-Phenoxytoluene: This is a direct approach where the methyl group of 2-phenoxytoluene is selectively brominated. This method is often favored for its atom economy and straightforwardness. For large-scale production, photochemical methods or the use of microchannel reactors can enhance safety and efficiency.[1][2][3]
2. Williamson Ether Synthesis: This classic method involves the formation of an ether linkage between a substituted phenol and a bromomethylated benzene derivative. This approach offers versatility in introducing a wide range of substituents on either aromatic ring.
Experimental Protocols
Protocol 1: Scale-up Synthesis of this compound via Radical Bromination
This protocol is adapted from procedures for analogous compounds and is suitable for scale-up.[4]
Materials:
-
2-Phenoxytoluene
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobis(isobutyronitrile) (AIBN) or Dibenzoyl Peroxide (BPO)
-
Tetrachloromethane (CCl4) or other suitable non-polar solvent
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Hexane
-
Ethyl acetate
Equipment:
-
Large-scale reaction vessel with mechanical stirring, reflux condenser, and inert atmosphere inlet (e.g., Nitrogen or Argon)
-
Heating mantle with temperature control
-
Large separatory funnel
-
Rotary evaporator
-
Filtration apparatus
-
Chromatography equipment (for purification, if necessary)
Procedure:
-
Reaction Setup: In a large reaction vessel, dissolve 2-phenoxytoluene (1.0 eq.) in tetrachloromethane (approx. 2-3 L per mole of substrate).
-
Reagent Addition: Add N-Bromosuccinimide (1.5 eq.) and a catalytic amount of AIBN (0.02 eq.) to the solution.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 77°C for CCl4) and maintain for 3 hours under an inert atmosphere. Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the succinimide byproduct.
-
Filtration: Filter off the white precipitate and wash it with a small amount of cold solvent.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 solution and water to remove any remaining acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, a yellow oil, can be used directly in the next step or purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.[4]
Protocol 2: Synthesis of this compound Derivatives via Williamson Ether Synthesis
This protocol provides a general method for the synthesis of diaryl ethers.[5]
Materials:
-
2-Bromobenzyl alcohol
-
Phenol or a substituted phenol derivative
-
Potassium carbonate (K2CO3) or another suitable base
-
Acetone or 2-propanol as a solvent
-
Tetrabutylammonium iodide (TBAI) (optional, as a catalyst)
Equipment:
-
Reaction vessel with stirring, reflux condenser, and inert atmosphere capabilities
-
Heating and cooling system
-
Extraction and filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a solution of the phenol derivative (1.0 eq.) in acetone, add potassium carbonate (1.5 eq.) and a catalytic amount of TBAI (if used).
-
Reagent Addition: Add 2-bromobenzyl bromide (1.1 eq.) to the mixture.
-
Reaction Execution: Heat the mixture to reflux and stir vigorously until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture, filter off the inorganic salts, and wash the solid with acetone.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to give the crude product. Purify by column chromatography or recrystallization as needed.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for Benzylic Bromination
| Starting Material | Brominating Agent | Initiator/Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| m-(Phenoxy)toluene | N-Bromosuccinimide | AIBN | CCl4 | 3 | 86 | [4] |
| Toluene | Bromine | Photochemical | Water | 0.5 | High (used crude) | [1] |
| 2,6-Dichlorotoluene | HBr/H2O2 | Photochemical | - | - | 91.4 | [3] |
Table 2: Summary of a Williamson Ether Synthesis Example
| Phenol Derivative | Aryl Halide | Base | Solvent | Catalyst | Yield (%) | Reference |
| 4-Bromophenol | 4-(Bromomethyl)benzyl bromide | K2CO3 | 2-Propanol | TBAI | 85 (example) | [5] |
Visualizations
Caption: Synthetic pathway via benzylic bromination.
Caption: Synthetic pathway via Williamson ether synthesis.
Caption: General experimental workflow for synthesis.
References
- 1. Larger Scale Photochemical Bromination of Toluene, 1-Methylnaphthalene and Acetophenone in Aqueous Biphasic System and Applications of the Crude Products in Synthesis [scirp.org]
- 2. scirp.org [scirp.org]
- 3. Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(BROMOMETHYL)-3-PHENOXYBENZENE synthesis - chemicalbook [chemicalbook.com]
- 5. 1-Bromo-4-[4-(bromomethyl)phenoxy]benzene|RUO [benchchem.com]
Troubleshooting & Optimization
Troubleshooting low yield in Williamson ether synthesis with 1-(Bromomethyl)-2-phenoxybenzene
Technical Support Center: Williamson Ether Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals encountering low yields in the Williamson ether synthesis, specifically when using 1-(bromomethyl)-2-phenoxybenzene as the electrophile. The following sections provide troubleshooting advice, optimization strategies, and detailed protocols in a question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction with this compound is giving a very low yield. What are the most common causes?
Low yields in this synthesis are typically due to one or more of the following factors:
-
Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature is critical and can dramatically affect the outcome.
-
Competing Side Reactions: The primary competing reaction is E2 elimination, especially if the alkoxide nucleophile is sterically hindered or the temperature is too high.[1][2][3]
-
Poor Reagent Quality or Purity: The presence of moisture can deactivate the strong base required for alkoxide formation, while impurities in the starting materials can lead to unwanted byproducts.[4]
-
Steric Hindrance: While this compound is a primary benzylic halide and generally good for SN2 reactions, a bulky nucleophile (a secondary or tertiary alkoxide) can hinder the reaction and promote elimination.[1][3]
Q2: How do I select the optimal base and solvent for my reaction?
The choice of base and solvent is interdependent and crucial for maximizing the yield of the desired ether.
-
Base Selection: A strong, non-nucleophilic base is required to fully deprotonate the alcohol to form the more reactive alkoxide.[5] Sodium hydride (NaH) is a common and effective choice as it irreversibly deprotonates the alcohol, and the hydrogen gas byproduct simply bubbles out of the solution.[5] For aryl alcohols (phenols), weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective.[6]
-
Solvent Selection: Polar aprotic solvents are highly recommended.[6][7] Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile enhance the nucleophilicity of the alkoxide by solvating the cation, leaving a more reactive "naked" anion.[1][4] Using the parent alcohol as the solvent is a classic approach but can be slower.[5]
Optimizing Reaction Conditions
Q3: I'm still getting a low yield. How can I systematically optimize the reaction conditions?
Systematic optimization involves adjusting the base, solvent, and temperature. The table below summarizes the typical effects of these parameters on reaction yield when using a primary alkyl halide like this compound.
| Parameter | Option 1 | Option 2 | Option 3 | Rationale & Expected Outcome |
| Base | NaH (Sodium Hydride) | K₂CO₃ (Potassium Carbonate) | t-BuOK (Potassium tert-butoxide) | NaH is a strong, irreversible base ideal for complete alkoxide formation. K₂CO₃ is a milder base, often sufficient for phenols and can reduce side reactions. t-BuOK is a strong, but sterically bulky base that significantly increases the risk of the E2 elimination side reaction.[8] |
| Solvent | DMF (Dimethylformamide) | THF (Tetrahydrofuran) | Ethanol (Protic Solvent) | DMF is a polar aprotic solvent that accelerates SN2 reactions by solvating the cation.[6] THF is another good option.[5] Ethanol , a protic solvent, can solvate and deactivate the alkoxide nucleophile, slowing the desired reaction.[4] |
| Temperature | 25 °C (Room Temp) | 60 °C | 100 °C | Increased temperature accelerates the reaction rate. However, excessively high temperatures (e.g., >80-100°C) can favor the E2 elimination pathway over the SN2 substitution, leading to lower ether yield.[1][4] A typical range is 50-100 °C.[9] |
Experimental Protocol and Visualization
Q4: Can you provide a standard experimental protocol for this synthesis?
Certainly. The following is a general procedure for the synthesis of an ether using this compound and a generic alcohol (R-OH).
Materials:
-
Alcohol (R-OH, 1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
This compound (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Ensure all glassware is oven-dried to remove moisture.[4]
-
Alkoxide Formation: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the alcohol (1.0 eq) and anhydrous DMF. Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
SN2 Reaction: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the alkoxide solution.
-
Heat the reaction mixture to 60 °C and monitor the progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-8 hours.[9]
-
Work-up: Cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Combine the organic layers and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to obtain the pure ether.
Q5: Can you visualize the reaction mechanism and a troubleshooting workflow?
Yes. The following diagrams illustrate the key chemical transformation and a logical workflow for troubleshooting common issues.
Caption: Reaction mechanism for Williamson ether synthesis.
Caption: Troubleshooting workflow for low yield.
Caption: Problem, cause, and solution relationships.
References
- 1. benchchem.com [benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. byjus.com [byjus.com]
Technical Support Center: Alkylation Reactions with 1-(Bromomethyl)-2-phenoxybenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1-(Bromomethyl)-2-phenoxybenzene in alkylation reactions.
Frequently Asked Questions (FAQs)
Q1: My alkylation reaction is yielding a significant amount of an unexpected, high-molecular-weight byproduct. What is the likely identity of this byproduct and how can I prevent its formation?
A1: A common and significant side reaction in the alkylation of nucleophiles with this compound is an intramolecular cyclization, also known as intramolecular Friedel-Crafts alkylation, which results in the formation of xanthene.[1][2][3] This occurs when the electrophilic benzylic carbon attacks the electron-rich phenoxy ring.
To minimize the formation of xanthene, consider the following strategies:
-
Choice of Base: Use of a strong, non-nucleophilic, sterically hindered base can favor the desired intermolecular alkylation over the intramolecular cyclization.
-
Temperature Control: Running the reaction at lower temperatures can help to suppress the intramolecular cyclization, which often has a higher activation energy.
-
Nucleophile Concentration: A high concentration of a potent nucleophile can outcompete the intramolecular reaction.
Q2: I am observing both O-alkylation and C-alkylation when using a phenoxide nucleophile. How can I improve the selectivity for O-alkylation?
A2: The ambident nature of phenoxide nucleophiles can lead to competitive C-alkylation, where the alkylation occurs on the aromatic ring instead of the phenolic oxygen. The choice of solvent plays a crucial role in controlling the selectivity.[4]
-
Solvent Selection: Polar aprotic solvents, such as DMF or DMSO, generally favor O-alkylation. In contrast, protic solvents can solvate the oxygen atom of the phenoxide, leaving the carbon atoms more nucleophilic and thus promoting C-alkylation.
Q3: My reaction is sluggish and gives a low yield of the desired product, with a significant amount of unreacted starting material. What are the potential causes and solutions?
A3: Low reactivity in alkylation reactions can stem from several factors. Here are some common issues and their remedies:
-
Insufficiently Strong Base: Ensure the base used is strong enough to fully deprotonate the nucleophile, especially if it is an alcohol or amine.
-
Poor Nucleophile: If your nucleophile is inherently weak, consider using a more reactive derivative or a different catalyst system. For challenging alkylations, copper-catalyzed methods have shown promise.[5]
-
Steric Hindrance: Significant steric bulk on the nucleophile can hinder its approach to the electrophilic carbon of this compound. In such cases, longer reaction times or higher temperatures may be necessary, but be mindful of the potential for increased side reactions.
Q4: I am attempting an N-alkylation of a primary amine and observing the formation of both mono- and di-alkylated products. How can I favor mono-alkylation?
A4: The formation of di-alkylated products is a common issue in the N-alkylation of primary amines. Several strategies can be employed to enhance the selectivity for the mono-alkylated product:
-
Stoichiometry: Using a large excess of the primary amine can statistically favor mono-alkylation.
-
Protecting Groups: Temporarily protecting the primary amine with a group that can be easily removed after the alkylation is a reliable method to prevent over-alkylation.
-
Controlled Deprotonation: A strategy involving the use of the amine hydrobromide salt and a base can selectively deprotonate the primary amine for reaction, while the resulting secondary amine remains protonated and less reactive.[6][7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High yield of xanthene byproduct | Intramolecular Friedel-Crafts cyclization. | Use a non-nucleophilic, sterically hindered base. Lower the reaction temperature. Increase the concentration of the external nucleophile. |
| Formation of C-alkylated product with phenoxide nucleophiles | Ambident nature of the phenoxide nucleophile. | Use a polar aprotic solvent (e.g., DMF, DMSO). Avoid protic solvents. |
| Low conversion/incomplete reaction | Weak base or poor nucleophile. | Use a stronger base to ensure complete deprotonation of the nucleophile. Consider a more reactive nucleophile or a catalytic system (e.g., copper-catalyzed). |
| Over-alkylation of primary amines (di-alkylation) | The mono-alkylated product is also nucleophilic. | Use a large excess of the primary amine. Employ a protecting group strategy. Utilize a competitive deprotonation/protonation strategy with the amine hydrobromide.[6][7] |
| Elimination byproduct (alkene formation) | The nucleophile is acting as a base. | This is less common with benzylic halides but can occur with strongly basic and sterically hindered nucleophiles. Use a less hindered base and lower reaction temperatures. |
Experimental Protocols
General Protocol for N-Alkylation of a Primary Amine with this compound:
-
To a solution of the primary amine (2.0 equivalents) in an anhydrous polar aprotic solvent such as DMF or acetonitrile, add a suitable base (e.g., K₂CO₃, 1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in the same solvent dropwise.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C) and monitor the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for O-Alkylation of a Phenol with this compound (Williamson Ether Synthesis):
-
To a solution of the phenol (1.0 equivalent) in anhydrous DMF, add a strong base such as sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.05 equivalents) in DMF dropwise.
-
Let the reaction warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Visualizations
Caption: Reaction pathways in the alkylation with this compound.
Caption: A troubleshooting workflow for alkylation reactions.
References
- 1. cjm.ichem.md [cjm.ichem.md]
- 2. orgsyn.org [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-(Bromomethyl)-2-phenoxybenzene
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(Bromomethyl)-2-phenoxybenzene, with a focus on improving reaction yields.
Troubleshooting Guide
Question: My reaction yield for the synthesis of this compound is consistently low. What are the common causes and how can I troubleshoot this?
Answer:
Low yields in the benzylic bromination of 2-phenoxytoluene to produce this compound can stem from several factors, including incomplete reaction, side reactions, and issues with reagents or reaction conditions. Use the following troubleshooting workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound and how can they be minimized?
A1: The most common side reaction is the formation of the dibrominated product, 1-(dibromomethyl)-2-phenoxybenzene. Over-bromination can be minimized by carefully controlling the stoichiometry of the brominating agent (e.g., N-Bromosuccinimide - NBS) and maintaining a low concentration of bromine in the reaction mixture.[1] This can be achieved through the slow or portion-wise addition of NBS.[1] Another potential side reaction is bromination on the aromatic ring, although benzylic bromination is generally favored under radical conditions. Using a non-polar solvent can help to suppress ionic reactions that may lead to ring bromination.
Q2: What is the optimal choice of brominating agent and initiator for this reaction?
A2: N-Bromosuccinimide (NBS) is a commonly used and effective brominating agent for benzylic positions as it allows for a low concentration of bromine to be maintained throughout the reaction, which helps to minimize side reactions.[1][2] As for the initiator, both chemical radical initiators like 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide, and photochemical initiation using UV or visible light are effective.[2][3][4] The choice between them may depend on the available equipment and the scale of the reaction. Continuous addition of NBS has been shown to minimize impurity formation by keeping the concentration of Br₂ low.[1]
Q3: Which solvents are recommended for the synthesis of this compound?
A3: Non-polar solvents are generally preferred for radical brominations to avoid side reactions. Carbon tetrachloride (CCl₄) has been traditionally used and often gives good results.[2] However, due to its toxicity and environmental concerns, alternative solvents such as dichloromethane (CH₂Cl₂), hexane, or heptane are also employed.[5] Some reactions can even be carried out without an organic solvent, which can improve the process mass intensity.[6]
Q4: How can I effectively monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or ¹H NMR spectroscopy. By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting material (2-phenoxytoluene) and the formation of the desired product and any byproducts. This allows for the determination of the optimal reaction time and helps to prevent the formation of over-brominated species.
Q5: What are the recommended purification methods for this compound?
A5: After the reaction is complete, the crude product is typically worked up by filtering off the succinimide byproduct (if NBS is used) and washing the organic phase. Further purification is often necessary to remove unreacted starting material and any side products. Common purification methods include:
-
Column chromatography: Using silica gel with a non-polar eluent system (e.g., hexane/ethyl acetate) is effective for separating the product from impurities.[2][7]
-
Recrystallization: If the product is a solid at room temperature or can be solidified, recrystallization from a suitable solvent can be a highly effective purification technique.
-
Distillation: For larger scale preparations, vacuum distillation may be an option if the product is thermally stable.
Quantitative Data on Benzylic Bromination Reactions
The following table summarizes reaction conditions and yields for benzylic bromination of various toluene derivatives, which can serve as a reference for optimizing the synthesis of this compound.
| Starting Material | Brominating Agent/Initiator | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| m-phenoxytoluene | NBS / AIBN | CCl₄ | 3 h | Reflux | 86% | [2] |
| 2-Fluorotoluene | NBS / Benzoyl Peroxide | Acetonitrile | - | - | - | [1] |
| Toluene Derivatives | Br₂ / H₂O₂ | H₂O / CH₂Cl₂ | 6 h | 40°C | up to 86% | [5] |
| 2,6-Dichlorotoluene | NaBrO₃ / HBr (in situ Br₂) / 405nm LED | - (solvent-free) | < 15 s (flow) | - | High | [1][6] |
Key Experimental Relationships
The successful synthesis of this compound depends on the interplay between several key experimental parameters. The following diagram illustrates these relationships.
Caption: Key experimental parameters influencing the yield and purity of the reaction.
Detailed Experimental Protocol (Adapted from analogous procedures)
This protocol is a general guideline for the benzylic bromination of 2-phenoxytoluene. It is recommended to perform a small-scale trial reaction first to optimize conditions.
Materials:
-
2-phenoxytoluene
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobis(isobutyronitrile) (AIBN) or a suitable light source
-
Anhydrous carbon tetrachloride (CCl₄) or another suitable non-polar solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen or argon inlet, add 2-phenoxytoluene (1.0 eq) and the chosen anhydrous solvent (e.g., CCl₄).
-
Reagent Addition: Add N-Bromosuccinimide (1.05-1.1 eq) and a catalytic amount of AIBN (e.g., 0.02 eq) to the flask.
-
Reaction Execution: Heat the reaction mixture to reflux (or illuminate with a suitable lamp if using photochemical initiation) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or GC analysis.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of the solvent.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, saturated Na₂S₂O₃ solution (to quench any remaining bromine), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure this compound.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. 1-(BROMOMETHYL)-3-PHENOXYBENZENE synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. EP1057801A2 - Process for benzylic bromination - Google Patents [patents.google.com]
- 5. EP0973729B1 - A process for the preparation of 4-bromomethyl diphenyl compounds - Google Patents [patents.google.com]
- 6. Continuous photochemical benzylic bromination using in situ generated Br2: process intensification towards optimal PMI and throughput - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of Products from 1-(Bromomethyl)-2-phenoxybenzene Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products involving 1-(bromomethyl)-2-phenoxybenzene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound and its derivatives.
Flash Column Chromatography Issues
Flash column chromatography is a common and effective method for purifying this compound. However, challenges can arise.
Problem: Poor Separation of the Product from Impurities
-
Possible Cause: The solvent system (eluent) may not be optimal for separating the product from closely related impurities.
-
Solution:
-
TLC Analysis: Before running a column, perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems. A good starting point is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate.
-
Solvent System Optimization: Systematically vary the ratio of the solvents in your eluent. For this compound, which is a moderately polar compound, start with a low percentage of ethyl acetate in hexanes (e.g., 5%) and gradually increase the polarity. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired product.
-
Alternative Solvents: If hexane/ethyl acetate systems fail to provide adequate separation, consider trying other solvent combinations such as dichloromethane/hexanes or toluene/ethyl acetate.
-
Problem: Product Degradation on the Silica Gel Column
-
Possible Cause: Benzyl bromides can be sensitive to the acidic nature of standard silica gel, leading to decomposition or the formation of byproducts.
-
Solution:
-
Deactivation of Silica Gel: Neutralize the silica gel by preparing a slurry in the chosen eluent containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1%). Flush the column with this mixture before loading the sample.
-
Use of Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina. However, be aware that the elution profile may differ significantly from silica gel, and a new solvent system optimization will be necessary.
-
Problem: Low Yield of Purified Product
-
Possible Cause: This can be due to incomplete elution from the column, co-elution with impurities, or degradation.
-
Solution:
-
Ensure Complete Elution: After collecting the fractions containing the pure product, flush the column with a more polar solvent mixture to ensure that no product remains adsorbed to the silica gel.
-
Proper Sample Loading: Overloading the column can lead to poor separation and co-elution. A general guideline is to use a mass of silica gel that is 50 to 100 times the mass of the crude product.
-
Dry Loading: If the crude product has poor solubility in the eluent, consider a "dry loading" technique. Pre-adsorb the crude material onto a small amount of silica gel, remove the solvent, and then carefully add the dry powder to the top of the prepared column.
-
Recrystallization Issues
Recrystallization is a powerful technique for purifying solid products.
Problem: Product Oiling Out Instead of Crystallizing
-
Possible Cause: The cooling process is too rapid, or the chosen solvent is not ideal, leading to the product separating as a liquid rather than forming crystals.
-
Solution:
-
Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod at the solvent line can help induce crystallization.
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. If a single solvent is not effective, a mixed solvent system (a "good" solvent in which the compound is soluble and a "bad" solvent in which it is less soluble) can be employed. For this compound, consider solvent pairs like ethanol/water or ethyl acetate/hexanes.
-
Seeding: If a small amount of the pure solid is available, adding a "seed crystal" to the cooled, supersaturated solution can initiate crystallization.
-
Problem: Low Recovery of Crystalline Product
-
Possible Cause: Using too much solvent, incomplete crystallization, or loss of product during filtration.
-
Solution:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Maximize Crystal Formation: Ensure the solution is thoroughly cooled in an ice bath to maximize the precipitation of the product.
-
Efficient Filtration: Use a Büchner funnel for vacuum filtration and wash the collected crystals with a small amount of cold recrystallization solvent to remove residual impurities without dissolving a significant amount of the product.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in a reaction to synthesize this compound?
A1: Common impurities can include:
-
Unreacted Starting Material: Such as 2-phenoxytoluene.
-
Di-brominated Byproducts: Where a second bromine atom is added to one of the aromatic rings.
-
Hydrolysis Product: The bromomethyl group can be hydrolyzed to a hydroxymethyl group (-CH₂OH) if water is present during the reaction or workup.
-
Oxidation Products: The benzylic position can be oxidized to an aldehyde or carboxylic acid.
Q2: How can I identify these impurities in my crude product?
A2: The most common methods for identifying impurities are:
-
Thin-Layer Chromatography (TLC): Different spots on a TLC plate correspond to different compounds. By comparing the crude mixture to the starting material and the purified product, you can get a qualitative idea of the impurities present.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful. For example, the benzylic protons (-CH₂Br) of the product will have a characteristic chemical shift (expected around 4.5-4.7 ppm). The corresponding protons of the starting material (2-phenoxytoluene, -CH₃) will be further upfield (around 2.2-2.4 ppm), and the hydrolysis product (-CH₂OH) will have a different chemical shift and may show coupling to the hydroxyl proton.
Q3: What is a good starting point for a flash chromatography eluent to purify this compound?
A3: Based on the purification of the structurally similar meta-isomer, a good starting eluent is a mixture of hexanes and ethyl acetate.[1] Begin with a low polarity mixture, such as 95:5 or 90:10 hexanes:ethyl acetate, and gradually increase the polarity based on TLC analysis.
Q4: My purified product appears as an oil, but I expected a solid. What should I do?
A4: First, confirm the purity of your product using NMR or another analytical technique. Impurities can often suppress the melting point of a compound, causing it to appear as an oil. If the product is pure, it may simply have a low melting point. To induce crystallization, you can try dissolving the oil in a minimal amount of a suitable solvent and then adding a "bad" solvent dropwise until the solution becomes cloudy, then allowing it to stand. Alternatively, scratching the flask or seeding with a crystal can help.
Data Presentation
Table 1: Expected TLC Behavior of this compound and Related Impurities.
| Compound | Expected Relative Polarity | Expected Relative Rf Value (Hexane/Ethyl Acetate) |
| Di-brominated byproduct | Low | High |
| 2-Phenoxytoluene (Starting Material) | Low | High |
| This compound (Product) | Moderate | Intermediate |
| 2-Phenoxybenzyl alcohol (Hydrolysis Product) | High | Low |
| 2-Phenoxybenzoic acid (Oxidation Product) | Very High | Very Low (may streak) |
Note: The exact Rf values are dependent on the specific conditions (TLC plate, solvent mixture, temperature). This table provides a general trend.
Table 2: Suggested Solvents for Recrystallization Screening.
| Solvent Type | Examples | Expected Solubility of this compound |
| Non-Polar | Hexanes, Heptane | Low at room temperature, potentially moderate when hot. |
| Moderately Polar | Toluene, Dichloromethane | Good solubility. |
| Polar Aprotic | Ethyl Acetate, Acetone | Good solubility. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to good solubility, especially when hot. |
Based on the principle of "like dissolves like," a starting point for single-solvent recrystallization would be a polar protic solvent. For mixed-solvent systems, a combination of a moderately polar or polar aprotic solvent with a non-polar or polar protic (like water) anti-solvent is recommended.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis of the specific crude reaction mixture.
-
Preparation of the Column:
-
Select an appropriately sized glass chromatography column.
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1-2 cm).
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).
-
Carefully pour the slurry into the column, allowing the silica to pack evenly.
-
Add another layer of sand on top of the silica bed.
-
Drain the solvent until the level is just above the top layer of sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent like dichloromethane or the eluent.
-
Carefully apply the dissolved sample to the top of the silica bed using a pipette.
-
Drain the solvent until the sample is absorbed into the silica gel.
-
Gently add a small amount of the eluent to wash the sides of the column and allow it to be absorbed.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the starting eluent.
-
Apply gentle positive pressure (using compressed air or a pump) to begin the elution.
-
Collect fractions in test tubes or flasks.
-
Monitor the elution process by TLC, analyzing the collected fractions to identify those containing the pure product.
-
-
Isolation of the Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol outlines the steps for purifying a solid sample of this compound.
-
Solvent Selection:
-
Place a small amount of the crude product into several test tubes.
-
Add a small amount of different solvents (from Table 2) to each test tube at room temperature to assess solubility.
-
Heat the test tubes with the insoluble or sparingly soluble samples to determine if the compound dissolves when hot.
-
The ideal solvent will dissolve the product when hot but not when cold.
-
-
Recrystallization Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture until the solid completely dissolves.
-
If the solution is colored (and the pure product is known to be colorless), a small amount of activated charcoal can be added, and the solution heated for a few minutes before hot filtration to remove the charcoal.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Mandatory Visualization
Caption: A logical workflow for the purification of this compound.
Caption: A troubleshooting decision pathway for common purification issues.
References
Identifying byproducts in the synthesis of 1-(Bromomethyl)-2-phenoxybenzene
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Bromomethyl)-2-phenoxybenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods are:
-
Radical Bromination: This involves the reaction of 2-methylphenoxybenzene with a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light).[1]
-
Alcohol Bromination: This method utilizes 2-phenoxybenzyl alcohol as a starting material, which is then treated with a brominating agent such as phosphorus tribromide (PBr₃).[2][3]
Q2: My reaction yield is low. What are the potential causes?
A2: Low yields can stem from several factors depending on the synthetic route:
-
For Radical Bromination: Incomplete reaction, suboptimal reaction conditions (temperature, initiator concentration), or degradation of the product.
-
For Alcohol Bromination: Incomplete conversion of the alcohol, hydrolysis of the product during workup, or the formation of phosphorus-derived side products that are removed during aqueous workup.[4] Using a slight excess of PBr₃ may improve yields.[4]
Q3: How can I purify the final product?
A3: Purification is typically achieved through column chromatography on silica gel using a non-polar eluent system, such as a hexane/ethyl acetate mixture.[1]
Troubleshooting Guide: Identifying Potential Byproducts
This section addresses specific issues related to the formation of byproducts during the synthesis of this compound.
Issue 1: Multiple spots on TLC after synthesis via radical bromination.
-
Possible Cause: Formation of byproducts such as unreacted starting material, over-brominated products, or isomers.
-
Troubleshooting Steps:
-
Identify the main spot: Compare the TLC with the starting material (2-methylphenoxybenzene) to identify the spot corresponding to unreacted starting material.
-
Consider over-bromination: A less polar spot (higher Rf) could indicate the presence of 1-(dibromomethyl)-2-phenoxybenzene.
-
Check for ring bromination: Although less common under radical conditions, ring-brominated isomers could be present. These would have similar polarity to the desired product.
-
Analytical Confirmation: Utilize GC-MS and NMR to confirm the identity of the main product and the byproducts.
-
Issue 2: Unexpected peaks in the NMR spectrum of the product from the alcohol bromination route.
-
Possible Cause: Presence of unreacted starting material (2-phenoxybenzyl alcohol) or ether byproducts.
-
Troubleshooting Steps:
-
Look for starting material signals: Check for the characteristic alcohol proton signal and the CH₂OH signal of 2-phenoxybenzyl alcohol in the ¹H NMR spectrum.
-
Investigate ether formation: Although less common, the formation of a dibenzyl ether is a possibility. This would lead to more complex aromatic signals and a different chemical shift for the benzylic protons compared to the product.
-
Phosphorus byproducts: Phosphorus-containing byproducts are typically removed during the aqueous workup and are less likely to be observed in the final NMR spectrum.[4]
-
Data Presentation: Potential Byproducts
The following table summarizes the potential byproducts in the synthesis of this compound.
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Synthesis Route | Reason for Formation | Identification Notes |
| 2-Methylphenoxybenzene | C₁₃H₁₂O | 184.23 | Radical Bromination | Incomplete reaction | Presence of a methyl singlet (~2.2 ppm) in ¹H NMR. |
| 1-(Dibromomethyl)-2-phenoxybenzene | C₁₃H₁₀Br₂O | 342.03 | Radical Bromination | Over-bromination | Presence of a methine singlet (~6.5-7.0 ppm) instead of a methylene singlet in ¹H NMR. |
| Ring-brominated isomers | C₁₃H₁₀BrO | 263.12 | Radical Bromination | Side reaction | Complex aromatic region in ¹H NMR; requires 2D NMR for full characterization. |
| 2-Phenoxybenzyl alcohol | C₁₃H₁₂O₂ | 200.23 | Alcohol Bromination | Incomplete reaction | Presence of a broad OH singlet and a CH₂ singlet around 4.5-4.7 ppm in ¹H NMR. |
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy for Product and Byproduct Identification
-
Objective: To identify the structure of the synthesized this compound and any potential byproducts.
-
Methodology:
-
Dissolve a small sample (5-10 mg) of the purified product or crude reaction mixture in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Expected ¹H NMR signals for this compound: A singlet for the bromomethyl protons (-CH₂Br) typically appears around δ 4.5-4.8 ppm. The aromatic protons will appear as a complex multiplet in the region of δ 6.8-7.5 ppm.
-
Byproduct Identification: Compare the obtained spectra with the expected signals and the data in the table above to identify any impurities. For complex mixtures, 2D NMR techniques like COSY and HSQC can be employed to elucidate the structures of the byproducts.[5]
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
-
Objective: To determine the purity of the synthesized product and identify volatile byproducts.
-
Methodology:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject the sample into the GC-MS system.
-
GC Program: Use a suitable temperature program to separate the components of the mixture. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250-300°C).[6]
-
MS Analysis: The mass spectrometer will provide the mass-to-charge ratio (m/z) of the eluting compounds. The molecular ion peak of this compound will be observed at m/z 262 and 264 (due to the isotopic abundance of bromine).
-
Byproduct Identification: The retention times and mass spectra of other peaks can be used to identify byproducts based on their expected fragmentation patterns and molecular weights.
-
Mandatory Visualization
Caption: Troubleshooting workflow for identifying byproducts.
References
- 1. 1-(BROMOMETHYL)-3-PHENOXYBENZENE synthesis - chemicalbook [chemicalbook.com]
- 2. orgosolver.com [orgosolver.com]
- 3. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 4. reddit.com [reddit.com]
- 5. nmr.oxinst.com [nmr.oxinst.com]
- 6. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Heterocyclic Synthesis Using 1-(Bromomethyl)-2-phenoxybenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(bromomethyl)-2-phenoxybenzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges in the synthesis of heterocyclic compounds, particularly seven-membered rings like dibenzo[b,f]oxepine, via intramolecular cyclization.
Frequently Asked Questions (FAQs)
Q1: My intramolecular cyclization of this compound to form dibenzo[b,f]oxepine is resulting in a very low yield. What are the common causes?
Low yields in this intramolecular Friedel-Crafts alkylation can stem from several factors:
-
Inappropriate Lewis Acid Catalyst: The choice and amount of Lewis acid are critical. Strong Lewis acids like AlCl₃ or FeCl₃ are typically required to generate the benzylic carbocation for the cyclization to occur.[1][2] Insufficient catalyst or a catalyst that is too weak may lead to an incomplete reaction.
-
Reaction Conditions: Temperature and reaction time are crucial parameters. Intramolecular Friedel-Crafts reactions for forming seven-membered rings can be challenging and may require elevated temperatures to overcome the activation energy barrier.[3] However, excessively high temperatures can lead to decomposition or side reactions.
-
Substrate Purity: Impurities in the this compound starting material can interfere with the reaction. Ensure the starting material is pure and free of any residual solvents or reagents from its preparation.
-
Moisture in the Reaction: Lewis acids are highly sensitive to moisture. The presence of water will deactivate the catalyst, leading to a significant drop in yield. It is essential to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Intermolecular Reactions: At higher concentrations, intermolecular alkylation can compete with the desired intramolecular cyclization, leading to the formation of polymeric materials and reducing the yield of the target heterocycle.[4]
Q2: I am observing the formation of multiple unexpected side products. What are they likely to be and how can I minimize them?
Common side products in Friedel-Crafts alkylations include:
-
Polyalkylation Products: The product, dibenzo[b,f]oxepine, can be more reactive than the starting material and undergo further alkylation, although this is less common in intramolecular reactions.[4]
-
Rearrangement Products: While less likely with a benzylic carbocation, rearrangements are a known side reaction in Friedel-Crafts alkylations, especially if there's a possibility of forming a more stable carbocation.[4][5]
-
Products from Intermolecular Reactions: As mentioned, at high concentrations, the benzylic carbocation can be trapped by another molecule of the starting material, leading to dimers or polymers.[4]
To minimize side products:
-
Optimize Catalyst and Temperature: Use the mildest Lewis acid and lowest temperature that still afford a reasonable reaction rate.
-
Control Stoichiometry: Use the correct stoichiometry of the Lewis acid. An excess can sometimes promote side reactions.
-
Use High Dilution: Running the reaction at high dilution can favor the intramolecular pathway over the intermolecular one.
Q3: What are the optimal storage conditions for this compound to prevent decomposition?
This compound is a benzylic bromide, which can be susceptible to hydrolysis and decomposition. It should be stored in a cool, dry, and dark place in a tightly sealed container. To prevent hydrolysis, it is advisable to store it under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during the synthesis of dibenzo[b,f]oxepine from this compound via intramolecular Friedel-Crafts cyclization.
Problem: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh, anhydrous Lewis acid catalyst. Ensure proper handling to avoid exposure to moisture. Consider screening different Lewis acids (e.g., AlCl₃, FeCl₃, SnCl₄).[6] |
| Suboptimal Temperature | Gradually increase the reaction temperature. Monitor the reaction by TLC or LC-MS to find the optimal temperature that promotes product formation without significant decomposition.[3] |
| Insufficient Reaction Time | Extend the reaction time and monitor its progress. Some intramolecular cyclizations can be slow. |
| Presence of Moisture | Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is performed under a dry, inert atmosphere. |
Problem: Formation of Polymeric Material
| Possible Cause | Suggested Solution |
| High Reaction Concentration | Perform the reaction under high-dilution conditions. This can be achieved by slowly adding the substrate to the reaction mixture containing the catalyst. |
| Excessively Strong Lewis Acid or High Temperature | Use a milder Lewis acid or lower the reaction temperature to reduce the rate of intermolecular side reactions. |
Experimental Protocols
Representative Protocol for Intramolecular Friedel-Crafts Cyclization to Dibenzo[b,f]oxepine
This is a representative protocol based on general procedures for intramolecular Friedel-Crafts alkylations. Optimal conditions may vary and should be determined experimentally.
-
Preparation: Under an inert atmosphere (e.g., nitrogen), add anhydrous dichloromethane (DCM) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Catalyst Addition: Cool the DCM to 0 °C and slowly add a Lewis acid catalyst (e.g., 1.2 equivalents of anhydrous AlCl₃). Stir the suspension for 15 minutes.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the substrate solution dropwise to the stirred catalyst suspension over a period of 1-2 hours to maintain high dilution.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and quench it by slowly adding ice-cold water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired dibenzo[b,f]oxepine.
Data Presentation
Table 1: Comparison of Lewis Acid Catalysts in Intramolecular Friedel-Crafts Alkylations (Hypothetical Data for Dibenzo[b,f]oxepine Synthesis)
| Lewis Acid | Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| AlCl₃ | 1.2 | DCM | 40 | 6 | 65 |
| FeCl₃ | 1.2 | DCE | 80 | 4 | 70 |
| SnCl₄ | 1.5 | Toluene | 110 | 8 | 55 |
| TiCl₄ | 1.5 | DCM | 25 | 12 | 40 |
| PPA | - | - | 100 | 2 | 50 |
Note: This data is hypothetical and for illustrative purposes. Actual yields will vary based on specific reaction conditions and substrate purity.
Visualizations
Reaction Pathway
Caption: Intramolecular Friedel-Crafts cyclization of this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Potential Side Reactions
Caption: Competing reaction pathways for the benzylic carbocation intermediate.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. mt.com [mt.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
Optimizing reaction conditions for phenoxymethylation with 1-(Bromomethyl)-2-phenoxybenzene
This guide provides troubleshooting advice and frequently asked questions for researchers optimizing the phenoxymethylation of various phenols using 1-(bromomethyl)-2-phenoxybenzene.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the recommended general conditions for the phenoxymethylation of a phenol with this compound?
This reaction is a variation of the Williamson ether synthesis, which proceeds via an SN2 mechanism.[1] The core of the reaction involves the deprotonation of a phenol to form a phenoxide nucleophile, which then attacks the electrophilic carbon of this compound.[2]
Recommended Starting Protocol:
-
Reactants : Phenol (1.0 eq.), this compound (1.0-1.2 eq.).
-
Base : Potassium carbonate (K₂CO₃, 2.0 eq.) is a reliable starting choice for many phenols.
-
Solvent : A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is recommended to enhance the nucleophilicity of the phenoxide.[1][2]
-
Temperature : The reaction can be initiated at room temperature and gently heated to 50-80 °C to facilitate completion.[1]
-
Reaction Time : Typically 2 to 12 hours, monitored by Thin-Layer Chromatography (TLC).
Q2: My reaction yield is low or the reaction is not proceeding. What are the common causes and how can I improve the yield?
Low conversion is a common issue that can often be resolved by systematically evaluating the reaction parameters.
Troubleshooting Steps:
-
Ensure Complete Deprotonation : The phenol must be converted to its conjugate base (phenoxide) to act as an effective nucleophile.[3] If your phenol is particularly acidic or if K₂CO₃ is ineffective, consider using a stronger base. Sodium hydride (NaH) is a powerful, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction forward.[3][4]
-
Optimize Solvent Choice : The solvent plays a critical role. Protic solvents (like ethanol or water) can solvate the phenoxide ion through hydrogen bonding, reducing its nucleophilicity and potentially favoring undesired C-alkylation.[5] Polar aprotic solvents like DMF and DMSO are superior as they do not shield the nucleophile.[2][6]
-
Adjust the Temperature : While many Williamson ether syntheses run well at 50-100 °C, reactions involving sterically hindered substrates may require more thermal energy.[1] Cautiously increase the temperature, monitoring for any potential degradation of starting materials.
-
Consider a Phase-Transfer Catalyst : If solubility is an issue, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or 18-crown-6 can help shuttle the phenoxide ion into the organic phase, increasing the reaction rate.[4]
Q3: I am observing significant side products. What are they and how can I minimize them?
The most common side reaction in the alkylation of phenoxides is C-alkylation, where the alkylating agent reacts with the aromatic ring instead of the oxygen atom.[5]
Minimizing Side Products:
-
Preventing C-Alkylation : The phenoxide ion is an ambident nucleophile.[1] O-alkylation is generally favored in polar aprotic solvents (DMF, DMSO, acetonitrile).[5] In contrast, protic solvents can shield the oxygen atom via hydrogen bonding, making the carbon atoms of the ring more accessible for attack.[5] Therefore, ensuring your solvent is anhydrous and aprotic is critical.
-
Elimination Reactions : Competition from E2 elimination is a major concern with secondary and tertiary alkyl halides.[3] However, since this compound is a primary benzylic halide, elimination is generally not a significant competing pathway.[7]
-
Oxidation : Phenols can be susceptible to oxidation, which can lead to the formation of colored impurities or quinone-type structures.[8][9] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help mitigate this issue, especially if the substrate is electron-rich or sensitive.
Data Presentation
Table 1: Comparison of Common Bases for Phenol Deprotonation
| Base | Type | pKa of Conjugate Acid | Typical Solvent | Notes |
| K₂CO₃ / Cs₂CO₃ | Weak Base | ~10.3 | DMF, Acetonitrile | Effective for most phenols; cesium carbonate is more soluble and can accelerate reactions. |
| NaOH / KOH | Strong Base | ~15.7 | Protic Solvents, DMSO | Can be used, but water as a byproduct may affect the reaction.[1] |
| NaH / KH | Strong Base | ~35 | THF, DMF | Powerful, irreversible deprotonation; requires anhydrous conditions and an inert atmosphere.[3] |
| Ag₂O | Mild Base | N/A | Various | A milder alternative, particularly useful for sensitive substrates like sugars.[4] |
Table 2: Solvent Selection Guide for Phenoxymethylation
| Solvent | Type | Dielectric Constant (ε) | Key Advantages | Potential Issues |
| DMF | Polar Aprotic | 37 | Excellent solvating power; accelerates SN2 reactions.[1] | High boiling point can make removal difficult. |
| Acetonitrile | Polar Aprotic | 37.5 | Good for SN2 reactions; lower boiling point than DMF.[1] | Can be less effective for poorly soluble reactants. |
| DMSO | Polar Aprotic | 47 | Very high solvating power; can significantly increase reaction rates.[6] | Very high boiling point; can be difficult to remove completely. |
| THF | Polar Aprotic | 7.6 | Often used with strong bases like NaH.[3] | Less polar, may result in slower reaction rates. |
| Ethanol | Protic | 24.5 | Generally not recommended. | Can lead to C-alkylation and slows the rate by solvating the nucleophile.[1][5] |
Experimental Protocols & Visualizations
General Experimental Protocol
Objective : To synthesize a phenoxymethyl ether via Williamson ether synthesis.
Materials :
-
Phenol of interest (1.0 eq.)
-
This compound (1.1 eq.)
-
Anhydrous potassium carbonate (K₂CO₃, 2.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel (round-bottom flask) with stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle with temperature control
-
TLC plates and appropriate eluent system
Procedure :
-
Setup : Flame-dry the reaction flask and allow it to cool to room temperature under a stream of inert gas.
-
Reagent Addition : To the flask, add the phenol (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).
-
Solvent Addition : Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.1-0.5 M.
-
Stirring : Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide salt.
-
Alkylating Agent : Add this compound (1.1 eq.) to the reaction mixture.
-
Heating and Monitoring : Heat the reaction to the desired temperature (e.g., 60 °C) and monitor its progress by TLC until the starting phenol is consumed.
-
Workup :
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) multiple times.
-
-
Purification :
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ether.[4]
-
Diagrams
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmaxchange.info [pharmaxchange.info]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
Preventing polymerization of 1-(Bromomethyl)-2-phenoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on preventing the unintended polymerization of 1-(Bromomethyl)-2-phenoxybenzene. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and purity of your compound during storage and experimentation.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve issues related to the potential polymerization of this compound.
Q1: I've observed a gradual yellowing and increase in viscosity of my this compound sample upon storage. What is happening?
A1: This is a common sign of slow polymerization or degradation. This compound can undergo self-condensation, particularly under prolonged storage, exposure to light, or elevated temperatures. The color change and increased viscosity indicate the formation of oligomers or polymers.
Troubleshooting Steps:
-
Immediate Action: Store the material at a reduced temperature (2-8 °C) in a dark, inert atmosphere (e.g., under argon or nitrogen).
-
Analysis: To assess the extent of polymerization, we recommend analyzing a small sample using analytical techniques like Gel Permeation Chromatography (GPC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] GPC can reveal the presence of higher molecular weight species, while NMR may show broadening of signals or the appearance of new peaks corresponding to polymeric chains.[1][2]
-
Purification: If oligomerization is minor, consider purifying the bulk material by recrystallization or column chromatography to remove the polymeric impurities.
Q2: I heated my reaction mixture containing this compound and a precipitate formed unexpectedly. What could be the cause?
A2: Heating can accelerate polymerization. The precipitate is likely a polymer of this compound. Two primary polymerization pathways are possible under thermal stress:
-
Cationic Polymerization (Friedel-Crafts type): Trace acidic impurities or contact with certain metal surfaces can initiate a Friedel-Crafts self-alkylation, where the benzylic bromide of one molecule alkylates the aromatic ring of another.[4][5] This is a type of cationic polymerization.
-
Radical Polymerization: At elevated temperatures, homolytic cleavage of the carbon-bromine bond can generate benzylic radicals that initiate a radical chain polymerization.[6][7][8]
Troubleshooting Steps:
-
Reaction Condition Review: Assess your reaction conditions. Are there any Lewis acidic reagents present? Is the reaction vessel scrupulously clean? High temperatures should be used with caution.
-
Inhibitor Addition: For reactions requiring heat, consider adding a radical inhibitor to the this compound solution beforehand. See the protocols below for guidance on inhibitor selection and concentration.
Q3: My NMR spectrum of a reaction involving this compound shows complex, broad peaks in the aromatic and benzylic regions. What does this indicate?
A3: Broadening of NMR signals is a strong indicator of polymerization.[1][2] The presence of multiple, overlapping signals suggests a mixture of oligomers with varying chain lengths. The distinct sharp peaks of the monomer become less defined as it is incorporated into a larger, less mobile polymer structure.
Troubleshooting Steps:
-
Confirm Polymerization: Compare the spectrum to a reference spectrum of pure this compound. The disappearance or significant reduction in the intensity of the sharp monomer signals, coupled with the appearance of broad humps, confirms polymerization.
-
Reaction Optimization: If this is an ongoing reaction, it is crucial to halt it and reassess the conditions. Consider lowering the reaction temperature, changing the solvent, or adding an appropriate inhibitor.
-
Future Prevention: For future experiments, ensure the purity of your starting material and consider adding a stabilizer if the reaction conditions are harsh.
Logical Troubleshooting Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Real-Time Monitoring Polymerization Reactions Using Dipolar Echoes in 1H Time Domain NMR at a Low Magnetic Field - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 6. Toluene - Wikipedia [en.wikipedia.org]
- 7. Sciencemadness Discussion Board - Improved Synthesis of Benzyl Bromide by Free Radical Bromination - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Navigating Scale-Up Challenges with 1-(Bromomethyl)-2-phenoxybenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(Bromomethyl)-2-phenoxybenzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the scale-up of reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactivity characteristics of this compound that I should be aware of during scale-up?
A1: this compound is a reactive benzylic bromide. Its primary mode of reaction is as an electrophile in nucleophilic substitution reactions (SN2 type). Key characteristics to consider during scale-up include:
-
Exothermic Reactions: Alkylation reactions with nucleophiles are often exothermic. Without proper thermal management, this can lead to temperature spikes, increased byproduct formation, and potential thermal runaway.
-
Lachrymatory Nature: Like many benzyl bromides, this compound is a lachrymator and skin irritant. Appropriate personal protective equipment (PPE) and handling in a well-ventilated area are crucial, especially at larger scales.
-
Potential for Side Reactions: Over-alkylation, elimination reactions, and hydrolysis are potential side reactions that can become more pronounced at a larger scale if reaction conditions are not carefully controlled.
Q2: What are the most critical parameters to control when scaling up an alkylation reaction with this compound?
A2: The most critical parameters to control are:
-
Temperature: Due to the exothermic nature of the reaction, precise temperature control is paramount to ensure consistent product quality and safety.
-
Reagent Addition Rate: A controlled addition rate of either the nucleophile or this compound is essential to manage the heat evolution of the reaction.
-
Agitation/Mixing: Efficient mixing is crucial for maintaining temperature homogeneity and ensuring good mass transfer between reactants, which can be challenging in larger reactors.
-
Stoichiometry: Precise control of the reactant ratios is necessary to minimize side reactions like over-alkylation.
Q3: How does the choice of base and solvent impact the scale-up of reactions with this compound?
A3: The choice of base and solvent is critical for reaction success and scalability.
-
Base: The strength and solubility of the base can significantly affect the reaction rate and selectivity. For example, when alkylating phenols or amines, inorganic bases like potassium carbonate are common. The physical form (e.g., powdered vs. granular) can impact reaction rates at a large scale.
-
Solvent: The solvent should be chosen based on the solubility of all reactants and the desired reaction temperature. In biphasic systems, a phase-transfer catalyst may be necessary to facilitate the reaction, and its selection is a key parameter for successful scale-up.
Q4: What are the common impurities I might encounter when scaling up reactions with this compound?
A4: Common impurities can include:
-
Unreacted Starting Materials: Incomplete conversion can leave residual this compound or the nucleophile.
-
Over-alkylated Products: If the initially formed product can react further with this compound, this can be a significant impurity.
-
Hydrolysis Product: Reaction with residual water can lead to the formation of (2-phenoxyphenyl)methanol.
-
Elimination Byproducts: Although less common for benzyl bromides, under strongly basic conditions, elimination could occur.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Conversion at Larger Scale
| Potential Cause | Recommended Solution |
| Poor Mass Transfer | In larger reactors, inefficient mixing can lead to localized areas of low reactant concentration. Increase agitation speed and consider baffle design to improve mixing. For biphasic reactions, ensure the phase-transfer catalyst is effective at the larger scale. |
| Insufficient Reaction Time | Reaction times may not scale linearly. Monitor the reaction progress using in-process controls (e.g., HPLC, UPLC) to determine the true endpoint. |
| Deactivation of Reactants | Ensure the quality of starting materials. Moisture can hydrolyze this compound. Ensure solvents are anhydrous if required. |
Issue 2: Increased Levels of Impurities at Scale
| Potential Cause | Recommended Solution |
| Poor Temperature Control | Localized "hot spots" due to inadequate heat removal can accelerate side reactions. Improve reactor cooling efficiency and control the reagent addition rate to manage the exotherm. |
| Incorrect Stoichiometry | Inaccurate charging of reactants at a larger scale can lead to an excess of one reactant, promoting side reactions. Verify calibration of charging equipment. |
| Prolonged Reaction/Work-up Times | Longer exposure to reaction conditions or work-up reagents can lead to product degradation or further side reactions. Optimize work-up procedures to be as efficient as possible. |
Issue 3: Challenges with Product Isolation and Purification
| Potential Cause | Recommended Solution |
| Different Crystal Form/Habit | Changes in cooling profiles at larger scales can lead to different crystal forms (polymorphs) or habits, affecting filtration and drying. A controlled crystallization process is crucial. |
| Oiling Out | The product may separate as an oil instead of a solid if the concentration and temperature are not well-controlled during crystallization. Adjust solvent composition and cooling rates. |
| Difficult Filtration | Small particle size or needle-like crystals can lead to slow filtration rates. Optimize crystallization conditions to obtain larger, more uniform particles. |
Data Presentation: Lab vs. Pilot Scale Comparison (Illustrative)
The following table provides an illustrative comparison of a hypothetical O-alkylation reaction at laboratory and pilot scales.
| Parameter | Laboratory Scale (1 L) | Pilot Scale (100 L) |
| Yield | 92% | 85% |
| Reaction Time | 4 hours | 8 hours |
| Key Impurity 1 (Over-alkylation) | 0.5% | 2.5% |
| Key Impurity 2 (Hydrolysis) | <0.1% | 1.0% |
| Cycle Time (including work-up) | 8 hours | 24 hours |
Experimental Protocols
Key Experiment: N-Alkylation of a Primary Amine with this compound (Pilot Scale)
Safety Precaution: This reaction is exothermic and involves a lachrymatory reagent. All operations should be conducted in a well-ventilated area with appropriate PPE.
-
Reactor Setup: A 100 L glass-lined reactor equipped with a temperature probe, a mechanical stirrer, a condenser, and a port for controlled addition is rendered inert with nitrogen.
-
Charging:
-
Charge the reactor with the primary amine (1.0 equivalent) and potassium carbonate (1.5 equivalents).
-
Add a suitable solvent (e.g., acetonitrile, 10 volumes).
-
Begin agitation and heat the mixture to 50°C.
-
-
Controlled Addition:
-
Prepare a solution of this compound (1.05 equivalents) in the same solvent (2 volumes).
-
Slowly add the this compound solution to the reactor over 2-3 hours, maintaining the internal temperature between 50-55°C. The addition rate should be adjusted based on the cooling capacity of the reactor to manage the exotherm.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by taking samples periodically for HPLC analysis to check for the disappearance of the starting materials.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Take up the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
-
Purification:
-
The crude product can be purified by crystallization from an appropriate solvent system (e.g., ethanol/water).
-
Visualizations
Caption: Logical relationship of challenges in the scale-up process.
Caption: A typical troubleshooting workflow for scale-up issues.
Technical Support Center: Purification of 1-(Bromomethyl)-2-phenoxybenzene
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Bromomethyl)-2-phenoxybenzene. Here, you will find guidance on removing unreacted starting material and other impurities from your product mixture.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a typical synthesis of this compound?
A1: Common impurities depend on the synthetic route. If prepared by bromination of 2-phenoxytoluene, you can expect to find:
-
Unreacted 2-phenoxytoluene: The starting material that did not react.
-
Dibrominated species: Over-bromination can lead to the formation of 1-(dibromomethyl)-2-phenoxybenzene or bromination on the aromatic rings.
-
Reagent byproducts: If N-bromosuccinimide (NBS) is used, succinimide will be a byproduct.[1]
Q2: My product mixture is a dark oil. What is the likely cause?
A2: The dark color can be due to several factors, including decomposition of the product, which can be sensitive, or the presence of polymeric byproducts formed during the reaction. It is advisable to proceed with purification as soon as possible after the reaction is complete.
Q3: Is this compound stable for long-term storage?
A3: Benzyl bromides can be lachrymatory and are often sensitive to moisture and light. For long-term storage, it is recommended to keep the purified product in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon).
Q4: What are the key physical properties of this compound?
| Property | Value | Source |
| Molecular Weight | 263.134 g/mol | [2] |
| Appearance | Likely a colorless to yellow oil or low-melting solid | Inferred from isomers[1] |
| Boiling Point | Not available. Likely high-boiling and may decompose. Vacuum distillation is recommended if this method is chosen. | N/A |
| Solubility in Water | Very low to insoluble. | Inferred from related structures[3] |
| Solubility in Organic Solvents | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, hexane, and toluene. | Inferred from related structures |
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the purification of this compound.
Liquid-Liquid Extraction
Problem: An emulsion forms during the aqueous workup.
| Possible Cause | Solution |
| Vigorous shaking of the separatory funnel. | Gently invert the separatory funnel multiple times instead of vigorous shaking. |
| High concentration of solutes. | Dilute the mixture with more organic solvent and water. |
| Presence of fine particulate matter. | Filter the reaction mixture through a pad of celite before extraction. |
| Last Resort | Add a small amount of brine (saturated NaCl solution) to help break the emulsion. |
Column Chromatography
Problem: Poor separation of the product from impurities.
| Possible Cause | Solution |
| Inappropriate Solvent System: The polarity of the eluent may be too high or too low. | Perform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find the optimal eluent for separation. An Rf value of 0.2-0.4 for the product is often ideal for column chromatography. |
| Column Overloading: Too much crude material was loaded onto the column. | Use a larger column or reduce the amount of crude material. A general guideline is a 50:1 to 100:1 ratio of silica gel to crude product by weight. |
| Co-elution of Impurities: An impurity has a very similar polarity to the product. | Try a different solvent system (e.g., dichloromethane/hexane) or a different stationary phase (e.g., alumina). |
| Product Degradation on Silica: The product may be sensitive to the acidic nature of silica gel. | Deactivate the silica gel by treating it with a solvent containing a small amount of triethylamine (e.g., 1%) before packing the column. |
Problem: The product is not eluting from the column.
| Possible Cause | Solution |
| Solvent Polarity is Too Low: The eluent is not polar enough to move the product down the column. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. |
Crystallization
Problem: The product oils out instead of crystallizing.
| Possible Cause | Solution |
| Solution is Too Concentrated: The product comes out of solution too quickly. | Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly. |
| Presence of Impurities: Impurities can inhibit crystal formation. | Purify the product further by another method, such as column chromatography, before attempting crystallization again. |
| Inappropriate Solvent: The chosen solvent is not suitable for crystallization. | Perform a solvent screen with small amounts of the product to find a suitable solvent or solvent mixture. An ideal solvent will dissolve the product when hot but not when cold. |
Problem: No crystals form upon cooling.
| Possible Cause | Solution |
| Solution is Too Dilute: The concentration of the product is below its saturation point at the lower temperature. | Evaporate some of the solvent to increase the concentration and then try cooling again. |
| Supersaturated Solution: The solution is supersaturated, but crystal nucleation has not occurred. | Try scratching the inside of the flask with a glass rod at the surface of the solution to induce nucleation. Add a seed crystal of the pure product if available. |
| Product is an Oil at Room Temperature: The melting point of the product may be below room temperature. | If the product is indeed an oil, crystallization will not be a suitable purification method. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is adapted from a procedure for the closely related 1-(Bromomethyl)-3-phenoxybenzene and is a good starting point.[1]
-
Preparation of the Column:
-
Choose an appropriately sized glass column.
-
Pack the column with silica gel (60 Å, 230-400 mesh) as a slurry in hexane.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
In a separate flask, add a small amount of silica gel to the dissolved crude product and evaporate the solvent to obtain a dry powder.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin eluting with a low-polarity solvent system, such as 95:5 hexane:ethyl acetate.
-
Gradually increase the polarity of the eluent as needed, for example, to 90:10 and then 80:20 hexane:ethyl acetate.
-
Collect fractions and monitor them by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude product into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, toluene) to each test tube.
-
Observe the solubility at room temperature. A good solvent will not dissolve the compound well at room temperature.
-
Heat the test tubes. A good solvent will dissolve the compound completely when hot.
-
Allow the soluble samples to cool. The best solvent will result in the formation of crystals.
-
-
Recrystallization:
-
Dissolve the crude product in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove any insoluble impurities and charcoal.
-
Allow the filtrate to cool slowly to room temperature.
-
Once at room temperature, cool the flask in an ice bath to maximize crystal yield.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for poor separation in column chromatography.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 1-(Bromomethyl)-2-phenoxybenzene and Benzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, benzylating agents are indispensable tools for installing a benzyl group, a common motif in pharmaceuticals and functional materials. Benzyl bromide is a canonical reagent for this purpose, valued for its high reactivity. This guide provides a comparative analysis of 1-(bromomethyl)-2-phenoxybenzene and benzyl bromide, offering insights into their relative reactivity in nucleophilic substitution reactions. While direct kinetic comparisons in the literature are scarce, this guide synthesizes foundational principles of physical organic chemistry and available data on analogous systems to predict their behavior.
Reactivity Overview: The Influence of the Ortho-Phenoxy Substituent
The primary structural difference between this compound and benzyl bromide is the presence of a phenoxy group at the ortho position to the bromomethyl group. This substituent critically influences the reactivity of the benzylic carbon towards nucleophiles through a combination of steric and electronic effects.
-
Steric Effects: The bulky phenoxy group in the ortho position creates significant steric hindrance around the reaction center. In a bimolecular nucleophilic substitution (SN2) reaction, the nucleophile must approach the carbon atom from the side opposite to the leaving group (backside attack).[1][2] The ortho-phenoxy group physically obstructs this approach, thereby increasing the activation energy and slowing down the reaction rate compared to the sterically unencumbered benzyl bromide. Generally, ortho-substituted benzyl halides are less reactive than their para-isomers due to this steric hindrance.[3]
-
Electronic Effects: The phenoxy group exerts dual electronic effects:
-
Inductive Effect (-I): The electronegative oxygen atom withdraws electron density from the benzene ring through the sigma bond, which can slightly increase the electrophilicity of the benzylic carbon.
-
Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the benzene ring through resonance. This electron-donating effect can stabilize the transition state of an SN2 reaction, but its influence is generally less pronounced for ortho substituents compared to para substituents.
-
The net effect is a complex interplay of these factors. However, for SN2 reactions, steric hindrance is often the dominant factor for ortho substituents, leading to a decrease in reactivity.[4]
Quantitative Reactivity Data
Table 1: Second-Order Rate Constants for Reactions of Benzyl Bromide with Nucleophiles
| Nucleophile | Solvent System (v/v) | Temperature (°C) | Second-Order Rate Constant (k) (L mol⁻¹ min⁻¹) |
|---|---|---|---|
| Aniline | Nitrobenzene-Ethanol (80:20) | Not Specified | 0.41[5] |
| p-Toluidine | Nitrobenzene-Ethanol (80:20) | Not Specified | 0.93[5] |
| p-Chloroaniline | Nitrobenzene-Ethanol (80:20) | Not Specified | 0.19[5] |
| p-Nitroaniline | Nitrobenzene-Ethanol (80:20) | Not Specified | 0.05[5] |
| m-Nitroaniline | Nitrobenzene-Ethanol (80:20) | Not Specified | 0.11[5] |
| m-Chloroaniline | Nitrobenzene-Ethanol (80:20) | Not Specified | 0.25[5] |
Note: Based on the principles of steric hindrance, the reactivity of this compound in SN2 reactions is expected to be significantly lower than that of benzyl bromide under identical conditions.
Visualizing Reactivity Factors
The following diagram illustrates the SN2 reaction pathway and highlights the steric hindrance imposed by the ortho-phenoxy group.
Caption: SN2 reaction comparison showing steric hindrance.
Experimental Protocols
To directly compare the reactivity of these two benzylating agents, a kinetic study can be performed. The following protocol outlines a general method for determining the second-order rate constants.
Protocol: Comparative Kinetic Analysis by Conductometry
Objective: To determine and compare the second-order rate constants for the reaction of benzyl bromide and this compound with a model nucleophile (e.g., aniline) in a suitable solvent system.
Materials:
-
Benzyl bromide
-
This compound
-
Aniline (or other chosen nucleophile)
-
Solvent (e.g., Methanol, Acetone, or a Nitrobenzene-Ethanol mixture) of analytical grade.[5]
-
Conductivity meter
-
Thermostated water bath
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation:
-
Prepare equimolar stock solutions of the benzyl bromide derivative and the nucleophile in the chosen solvent. For example, prepare 0.02 M solutions of both the alkylating agent and aniline in methanol.[5]
-
-
Reaction Initiation:
-
Equilibrate the reactant solutions in the thermostated water bath to the desired reaction temperature (e.g., 25 °C ± 0.1 °C).
-
To initiate the reaction, mix equal volumes of the two solutions in a reaction vessel equipped with the conductivity probe.
-
-
Data Acquisition:
-
Record the conductivity of the reaction mixture at regular time intervals. The liberation of bromide ions as the reaction progresses will lead to an increase in conductivity.[5]
-
Continue recording until the conductivity reading becomes constant, indicating the completion of the reaction (C∞).
-
-
Data Analysis:
-
The second-order rate constant (k) can be calculated using the Guggenheim method or by plotting 1/(C∞ - Ct) versus time, where Ct is the conductance at time t. The slope of the resulting linear plot will be proportional to the rate constant.
-
Proposed Experimental Workflow
The following diagram outlines the workflow for the comparative kinetic study.
Caption: Workflow for comparative kinetic analysis.
Conclusion
While both this compound and benzyl bromide are effective benzylating agents, their reactivity profiles differ significantly. Benzyl bromide is a highly reactive, general-purpose reagent. In contrast, this compound is expected to be a less reactive alkylating agent due to the pronounced steric hindrance from the ortho-phenoxy group. This reduced reactivity, however, can be advantageous in complex syntheses where greater selectivity is required, or when reacting with highly reactive nucleophiles where a more controlled reaction is desired. For straightforward benzylation reactions demanding high reactivity, benzyl bromide remains the preferred choice. For syntheses requiring fine-tuned reactivity and potentially enhanced selectivity, the sterically hindered this compound presents a valuable alternative. Experimental validation as outlined in the proposed protocol is recommended to quantify these differences for specific applications.
References
- 1. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement. | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
A Comparative Study: 1-(Bromomethyl)-2-phenoxybenzene vs. 2-Phenoxybenzyl Chloride for Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Phenoxybenzyl Halide
In the realm of organic synthesis, the selection of appropriate starting materials is paramount to achieving desired outcomes with high efficiency and purity. For the introduction of the 2-phenoxybenzyl moiety, a common structural motif in pharmaceuticals and agrochemicals, researchers are often faced with a choice between halogenated precursors. This guide provides a detailed comparative analysis of two such precursors: 1-(Bromomethyl)-2-phenoxybenzene and 2-phenoxybenzyl chloride. The comparison focuses on their chemical properties, synthesis, and, most importantly, their reactivity in nucleophilic substitution reactions, supported by established chemical principles. While direct, side-by-side experimental comparisons in the literature are scarce, this guide extrapolates from well-understood concepts of halide reactivity to provide a robust framework for informed decision-making.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and 2-phenoxybenzyl chloride is presented below. It is important to note that experimental data for this compound is limited, and some values are based on data for its isomers.
| Property | This compound | 2-Phenoxybenzyl Chloride |
| CAS Number | 82657-72-5[1] | 5888-53-9[2][3] |
| Molecular Formula | C₁₃H₁₁BrO[1] | C₁₃H₁₁ClO[2][3] |
| Molecular Weight | 263.13 g/mol [1] | 218.68 g/mol [2][3] |
| Appearance | Not explicitly found (isomers are often oils or solids) | Clear colorless to slightly yellow liquid |
| Boiling Point | Not explicitly found (isomer 3-phenoxybenzyl bromide: 141-142 °C) | Not explicitly found (isomer 3-phenoxybenzyl chloride: 141-142 °C)[4] |
| Density | Not explicitly found (isomer 3-phenoxybenzyl bromide: ~1.189 g/mL) | Not explicitly found (isomer 3-phenoxybenzyl chloride: 1.189 g/mL at 25 °C)[4] |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, ether, benzene)[5] | Insoluble in water; soluble in common organic solvents |
| Purity | Commercially available up to 90%[1] | Commercially available up to 97% |
Synthesis of Phenoxybenzyl Halides
Both compounds can be synthesized from their corresponding alcohol precursors. The general synthetic pathways are outlined below.
Synthesis of this compound
A common method for the synthesis of benzylic bromides is the radical bromination of the corresponding methyl-substituted precursor using a brominating agent like N-bromosuccinimide (NBS) with a radical initiator.
Synthesis of 2-Phenoxybenzyl Chloride
2-Phenoxybenzyl chloride is typically synthesized from 2-phenoxybenzyl alcohol by treatment with a chlorinating agent such as thionyl chloride (SOCl₂).[6]
Comparative Reactivity in Nucleophilic Substitution
The primary application of both this compound and 2-phenoxybenzyl chloride is in nucleophilic substitution reactions to introduce the 2-phenoxybenzyl group. Their reactivity is dictated by the nature of the halogen atom, which acts as the leaving group.
Benzylic halides are known to readily undergo both Sₙ1 and Sₙ2 reactions. The Sₙ1 pathway is facilitated by the formation of a resonance-stabilized benzylic carbocation, while the Sₙ2 pathway is also favorable for primary benzylic halides.[7]
The key difference in reactivity between the two compounds lies in the leaving group ability of the halide. Bromide is a better leaving group than chloride because it is a larger, more polarizable ion and a weaker base. This is a well-established principle in organic chemistry.
Therefore, This compound is expected to be more reactive than 2-phenoxybenzyl chloride in nucleophilic substitution reactions under identical conditions. This translates to faster reaction rates and potentially milder reaction conditions required for the bromo derivative.
Experimental Protocols
While no direct comparative studies were found, a general protocol for comparing the reactivity of benzylic halides in nucleophilic substitution can be adapted. This protocol allows for a qualitative or semi-quantitative assessment of reaction rates.
Protocol: Comparative Nucleophilic Substitution with Iodide
Objective: To qualitatively compare the rate of nucleophilic substitution of this compound and 2-phenoxybenzyl chloride with sodium iodide.
Materials:
-
This compound
-
2-Phenoxybenzyl chloride
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Test tubes and rack
-
Pipettes
-
Stopwatch
Procedure:
-
Prepare 0.1 M solutions of this compound and 2-phenoxybenzyl chloride in anhydrous acetone.
-
Prepare a 0.5 M solution of sodium iodide in anhydrous acetone.
-
In separate, labeled test tubes, add 1 mL of each of the halide solutions.
-
At time zero, add 1 mL of the sodium iodide solution to each test tube simultaneously and start the stopwatch.
-
Gently agitate the test tubes and observe for the formation of a precipitate (NaBr or NaCl).
-
Record the time taken for the first appearance of a precipitate in each test tube.
Expected Outcome: A precipitate is expected to form more rapidly in the test tube containing this compound, indicating a faster reaction rate.
Conclusion and Recommendations
Both this compound and 2-phenoxybenzyl chloride are effective precursors for introducing the 2-phenoxybenzyl moiety. The choice between them will likely depend on a balance of reactivity, cost, and availability.
-
This compound is the more reactive of the two, which can be advantageous for reactions that are sluggish or require mild conditions. This increased reactivity may also lead to a higher propensity for side reactions if not properly controlled.
-
2-Phenoxybenzyl chloride is less reactive, which may be beneficial for reactions that require greater control or for large-scale syntheses where the cost and stability of the starting material are significant factors.
For laboratory-scale research where higher reactivity is often desired to expedite synthesis and explore new transformations, This compound is likely the superior choice. For industrial applications where cost, stability, and process control are paramount, 2-phenoxybenzyl chloride may be the more practical option. It is always recommended to perform small-scale optimization experiments to determine the ideal reagent and conditions for a specific synthetic transformation.
References
- 1. This compound, 90%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 2. parchem.com [parchem.com]
- 3. 2-Phenoxybenzyl Chloride - CAS:5888-53-9 - Sunway Pharm Ltd [3wpharm.com]
- 4. 3-苯氧基苄氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to Alternative Reagents for the Phenoxymethylation of Substrates
For Researchers, Scientists, and Drug Development Professionals
The introduction of a phenoxymethyl group to a substrate, a crucial transformation in medicinal chemistry and materials science, is traditionally accomplished via the Williamson ether synthesis. However, the pursuit of milder conditions, improved yields, and broader substrate scope has led to the exploration of alternative reagents and methodologies. This guide provides an objective comparison of various approaches to phenoxymethylation, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given application.
Comparison of Phenoxymethylation Methods
The efficiency of phenoxymethylation is highly dependent on the choice of the phenoxymethylating agent, the base, the solvent, and the reaction conditions. Below is a summary of quantitative data from various reported methods.
| Phenoxymethylating Agent | Substrate | Base | Solvent | Conditions | Reaction Time | Yield (%) | Reference |
| Phenoxymethyl chloride | 4-Methoxyphenol | K₂CO₃ | DMF | 80 °C | 6 h | 92 | [1][2] |
| Phenoxymethyl bromide | 1-Octanol | NaH | THF | Reflux | 12 h | 85 | [3] |
| Phenoxymethyl chloride | Catechol | Cs₂CO₃ | Acetonitrile | rt | 4 h | 95 (mono-ether) | [4] |
| Phenoxymethyl chloride | Vanillin | K₂CO₃ | Acetone | Reflux | 8 h | 88 | [5] |
| Phenoxymethyl chloride | 2-Naphthol | NaOH / TBAB | Dichloromethane/H₂O | rt | 2 h | 96 | [6] |
| Phenoxyacetic acid | Menthol | DCC/DMAP | Dichloromethane | rt | 24 h | 75 (ester) | [7] |
Experimental Protocols
Detailed methodologies for key phenoxymethylation strategies are provided below.
Protocol 1: Classical Williamson Ether Synthesis using Phenoxymethyl Chloride
This protocol describes a standard procedure for the phenoxymethylation of a phenolic substrate.
Reagents and Materials:
-
Phenolic substrate (e.g., 4-Methoxyphenol)
-
Phenoxymethyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the phenolic substrate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add phenoxymethyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Phase-Transfer Catalyzed Phenoxymethylation
This method is particularly useful for reactions involving substrates that are not readily soluble in organic solvents.
Reagents and Materials:
-
Alcohol or Phenol (e.g., 2-Naphthol)
-
Phenoxymethyl chloride
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane (DCM)
-
Water
-
Separatory funnel
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the substrate (1.0 eq) and tetrabutylammonium bromide (0.1 eq) in dichloromethane.
-
Add an aqueous solution of sodium hydroxide (2.0 eq).
-
To the vigorously stirred biphasic mixture, add phenoxymethyl chloride (1.1 eq) dropwise.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
After completion, separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the product by recrystallization or column chromatography.
Visualizing the Workflow
The general workflow for a typical phenoxymethylation reaction can be visualized as follows:
Caption: General workflow for a phenoxymethylation reaction.
Alternative Phenoxymethylating Agents and Future Outlook
While phenoxymethyl halides remain the most common reagents, research into alternative methods continues. One area of interest is the use of phenoxyacetic acid derivatives in esterification reactions, which can be a viable alternative for certain substrates, though it results in an ester linkage rather than an ether. Enzymatic approaches, while highly specific, offer a green alternative for particular transformations.
The development of novel phenoxymethylating agents with enhanced reactivity and selectivity, coupled with the optimization of reaction conditions using techniques like microwave irradiation or ultrasound, will undoubtedly expand the toolkit for chemists and drug developers. These advancements will enable more efficient and environmentally friendly syntheses of phenoxymethyl-containing molecules with diverse applications.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 4. US20060069220A1 - Process for preparing an alkoxylated alcohol or phenol - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. hbm4eu.eu [hbm4eu.eu]
- 7. Microwave Mediated Acylation of Alcohols, Phenols and Thiophenols in Neat Acetic Anhydride - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Phenoxymethylated Compounds: Williamson Ether Synthesis vs. Mitsunobu Reaction
For Researchers, Scientists, and Drug Development Professionals
The introduction of a phenoxymethyl group is a critical transformation in the synthesis of a wide array of organic molecules, from pharmaceuticals to materials. The ether linkage in these compounds is typically formed through nucleophilic substitution, with the Williamson ether synthesis and the Mitsunobu reaction being two of the most prominent methods employed. This guide provides an objective comparison of these two synthetic routes, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable method for their specific needs.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for the Williamson ether synthesis and the Mitsunobu reaction for the preparation of simple phenoxymethylated compounds.
| Parameter | Route 1: Williamson Ether Synthesis | Route 2: Mitsunobu Reaction |
| Target Compound | 4-Ethylanisole | Aryl Ethers |
| Reactants | 4-Ethylphenol, Methyl Iodide | Phenols, Alcohols |
| Key Reagents | Sodium Hydroxide (Base), Tetrabutylammonium Bromide (Phase-Transfer Catalyst) | Triphenylphosphine (PPh₃), Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD) |
| Reaction Conditions | Reflux, 1 hour | Typically 0 °C to room temperature |
| Reported Yield | Good to high yields are typical for this type of reaction. | Up to 97%[1] |
| Key Advantages | Utilizes inexpensive and readily available reagents; straightforward procedure. | Mild reaction conditions; high yields and purity; broad substrate scope.[1] |
| Key Disadvantages | Requires a strong base; may not be suitable for base-sensitive substrates. | Stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative are generated as byproducts, which can complicate purification. |
Experimental Protocols
Route 1: Williamson Ether Synthesis of 4-Ethylanisole
This protocol details the synthesis of 4-ethylanisole from 4-ethylphenol and methyl iodide, a classic example of the Williamson ether synthesis.[2]
Materials:
-
4-Ethylphenol
-
25% Sodium Hydroxide (aq)
-
Tetrabutylammonium Bromide (TBAB)
-
Methyl Iodide
-
Diethyl Ether
-
5% Sodium Hydroxide (aq)
-
Distilled Water
-
Anhydrous Sodium Sulfate
Procedure:
-
To a 5 mL conical vial containing a spin vane, add 150 mg of 4-ethylphenol and 25% aqueous sodium hydroxide. Heat the mixture gently until the phenol dissolves.
-
Add a catalytic amount of tetrabutylammonium bromide to the vial.
-
Fit the vial with a reflux condenser and add methyl iodide through the top of the condenser.
-
Gently reflux the reaction mixture for one hour.
-
After cooling to room temperature, briefly cool the reaction vial in an ice bath.
-
Remove the spin vane, rinsing it with 1-2 mL of diethyl ether into the vial. Add a small amount of distilled water to facilitate layer separation.
-
Transfer the mixture to a separatory funnel. Remove the aqueous layer and extract it with diethyl ether.
-
Combine the organic layers in the separatory funnel and wash with 5% aqueous sodium hydroxide, followed by a wash with distilled water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
The solvent can be evaporated to yield the 4-ethylanisole product. Further purification can be achieved by column chromatography if necessary.
Route 2: General Procedure for Mitsunobu Reaction for Aryl Ether Synthesis
This protocol provides a general method for the synthesis of aryl ethers from phenols and alcohols using a Mitsunobu reaction.[3]
Materials:
-
Phenol
-
Alcohol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl Azodicarboxylate (DIAD) or Diethyl Azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate or Dichloromethane
-
Saturated aqueous Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the phenol (1 equivalent), the alcohol (1-1.5 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the DIAD or DEAD (1.5 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 6-8 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Dilute the reaction mixture with ethyl acetate or dichloromethane.
-
Wash the organic layer successively with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
The crude product is then purified by column chromatography to remove the triphenylphosphine oxide and hydrazine byproducts and isolate the desired aryl ether.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the synthesis of phenoxymethylated compounds via the Williamson and Mitsunobu routes.
Caption: Comparative workflow of Williamson and Mitsunobu syntheses.
Caption: Signaling pathways for the two primary synthetic routes.
References
A Comparative Spectroscopic Guide to the Structural Confirmation of 1-(Bromomethyl)-2-phenoxybenzene and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectroscopic techniques for the structural confirmation of 1-(Bromomethyl)-2-phenoxybenzene. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages data from its structural isomers, 1-(Bromomethyl)-3-phenoxybenzene and 1-(Bromomethyl)-4-phenoxybenzene, as primary alternatives for comparison. Understanding the nuanced differences in the spectral data of these isomers is crucial for unambiguous structural elucidation in organic synthesis and drug development.
The following sections detail the expected and observed spectroscopic data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are also provided to aid in the acquisition of high-quality data.
Comparative Spectroscopic Data
The structural differences between the ortho, meta, and para isomers of (bromomethyl)phenoxybenzene lead to distinct patterns in their respective spectra. The following tables summarize the key expected and reported quantitative data for these compounds.
Table 1: Comparative ¹H NMR Spectroscopic Data
| Compound | Functional Group | Expected/Reported Chemical Shift (δ) (ppm) | Multiplicity |
| This compound | Aromatic Protons | ~6.8 - 7.6 | Multiplet |
| Benzylic Protons (-CH₂Br) | ~4.5 - 4.7 | Singlet | |
| 1-(Bromomethyl)-3-phenoxybenzene | Aromatic Protons | 6.9 - 7.41[1] | Multiplet |
| Benzylic Protons (-CH₂Br) | 4.4[1] | Singlet | |
| 1-(Bromomethyl)-4-phenoxybenzene | Aromatic Protons | ~7.0 - 7.4 | Multiplet |
| Benzylic Protons (-CH₂Br) | ~4.5 | Singlet |
Note: The chemical shifts for the aromatic protons in the different isomers will exhibit distinct splitting patterns due to their differing substitution patterns.
Table 2: Comparative ¹³C NMR Spectroscopic Data
| Compound | Carbon Type | Expected Chemical Shift (δ) (ppm) |
| This compound | Aromatic C-O | ~155 - 158 |
| Aromatic C-Br | ~125 - 130 | |
| Unsubstituted Aromatic C | ~118 - 132 | |
| Benzylic Carbon (-CH₂Br) | ~32 - 35 | |
| 1-(Bromomethyl)-3-phenoxybenzene | Aromatic C-O | ~157 |
| Aromatic C-Br | ~138 | |
| Unsubstituted Aromatic C | ~115 - 130 | |
| Benzylic Carbon (-CH₂Br) | ~33 | |
| 1-(Bromomethyl)-4-phenoxybenzene | Aromatic C-O | ~158 |
| Aromatic C-Br | ~135 | |
| Unsubstituted Aromatic C | ~119 - 132 | |
| Benzylic Carbon (-CH₂Br) | ~33 |
Table 3: Comparative IR Spectroscopic Data
| Compound | Vibrational Mode | Expected/Reported Frequency (cm⁻¹) |
| All Isomers | C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic -CH₂) | 2850 - 3000 | |
| C=C stretch (aromatic) | 1450 - 1600 | |
| C-O stretch (aryl ether) | 1200 - 1250 (strong) | |
| C-Br stretch | 500 - 680 (strong) |
Table 4: Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| All Isomers | C₁₃H₁₁BrO | 263.13[2][3] | M⁺ and M+2 isotopic pattern (due to Br), [M-Br]⁺, fragments corresponding to the phenoxy and bromobenzyl moieties. |
Experimental Protocols
Accurate spectroscopic analysis is contingent on meticulous experimental technique. Below are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
For quantitative analysis, a known amount of an internal standard (e.g., TMS) may be added.
¹H and ¹³C NMR Data Acquisition:
-
Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is recommended.[4]
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Typically 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for sufficient signal-to-noise.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled experiment.
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 scans, depending on sample concentration.
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (TMS at 0 ppm).
Infrared (IR) Spectroscopy
Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[5]
-
Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[5]
-
Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[5]
-
If the resulting spectrum has peaks that are too intense, the film is too thick. Clean the plate and use a more dilute solution. If the peaks are too weak, add another drop of the solution and re-dry.[5]
Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Mode: Transmittance.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are usually sufficient.
-
A background spectrum of the clean salt plate should be acquired and subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
Data Acquisition:
-
Instrument: A Gas Chromatograph coupled to a Mass Spectrometer.
-
GC Parameters:
-
Injector Temperature: 250-280 °C.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for this type of compound.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C and hold for several minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[6]
-
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230-250 °C.
-
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of a synthesized compound like this compound.
Caption: Workflow for Spectroscopic Confirmation of Synthetic Products.
References
- 1. 1-(BROMOMETHYL)-3-PHENOXYBENZENE synthesis - chemicalbook [chemicalbook.com]
- 2. 1-(Bromomethyl)-3-phenoxybenzene | C13H11BrO | CID 94544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(Bromomethyl)-4-phenoxybenzene | C13H11BrO | CID 1514251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Kinetic Studies of Nucleophilic Substitution with 1-(Bromomethyl)-2-phenoxybenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic behavior of 1-(bromomethyl)-2-phenoxybenzene in nucleophilic substitution reactions. Due to the scarcity of direct experimental kinetic data for this specific compound in publicly available literature, this guide synthesizes information from analogous systems and foundational principles of physical organic chemistry to predict its reactivity. The focus is on the anticipated dominant role of neighboring group participation (NGP) by the ortho-phenoxy group, a structural feature expected to significantly influence the reaction mechanism and rate. Comparisons are drawn with other substituted benzyl bromides to provide a framework for understanding its potential reactivity profile.
Core Concepts: The Role of the Ortho-Phenoxy Group
Nucleophilic substitution reactions at the benzylic position are well-studied. Primary benzylic halides, such as this compound, would typically be expected to react via an S(_N)2 mechanism. However, the presence of a substituent at the ortho position can dramatically alter the reaction pathway.
In the case of this compound, the oxygen atom of the phenoxy group is ideally positioned to act as an internal nucleophile. This phenomenon, known as anchimeric assistance or neighboring group participation, can lead to a significant rate enhancement compared to its meta and para isomers or other benzyl bromides lacking a participating group.[1][2][3][4] The participation of the ortho-phenoxy group is expected to proceed through the formation of a cyclic oxonium ion intermediate, which is then opened by an external nucleophile. This two-step process, while involving two inversions of stereochemistry, results in an overall retention of configuration at the reaction center.[5][6]
Predicted Kinetic Behavior and Comparison
The rate of nucleophilic substitution for this compound is predicted to be significantly faster than that of unsubstituted benzyl bromide and its meta and para-phenoxy isomers. This is attributed to the intramolecular nucleophilic attack of the ortho-phenoxy group, which is entropically favored over an intermolecular attack by an external nucleophile.[5]
Generally, ortho-substituted benzyl halides that do not have a participating group react more slowly than their para-isomers due to steric hindrance.[1] However, when the ortho-substituent can provide anchimeric assistance, a substantial rate acceleration is observed. For instance, o-carbomethoxybenzyl bromide solvolyzes many times faster than its p-isomer due to intramolecular nucleophilic assistance.[1] A similar, if not more pronounced, effect is anticipated for the ortho-phenoxy group.
Table 1: Predicted Relative Solvolysis Rates of Substituted Benzyl Bromides
| Compound | Predicted Relative Rate | Rationale |
| This compound | Very High | Strong anchimeric assistance from the ortho-phenoxy group leading to a stabilized cyclic oxonium ion intermediate. |
| 1-(Bromomethyl)-4-phenoxybenzene | Moderate | The phenoxy group is too distant to participate. Reactivity is primarily governed by its electronic effect (weakly activating). |
| Benzyl Bromide | Baseline | Standard for comparison. |
| 1-(Bromomethyl)-2-nitrobenzene | Low | The ortho-nitro group is deactivating and provides steric hindrance without significant nucleophilic participation.[1] |
| 1-(Bromomethyl)-4-nitrobenzene | Low | The para-nitro group is strongly deactivating, reducing the reactivity of the benzylic carbon towards nucleophilic attack.[1] |
Experimental Protocols
General Protocol for Solvolysis Kinetics
This protocol describes a method to determine the rate of solvolysis of a benzyl bromide derivative in a mixed solvent system (e.g., aqueous ethanol). The reaction produces HBr, and its rate of formation can be monitored by titration with a standardized base.
Materials:
-
This compound (or other benzyl halide)
-
Ethanol (absolute)
-
Distilled or deionized water
-
Standardized sodium hydroxide solution (e.g., 0.02 M)
-
Phenolphthalein or other suitable indicator
-
Acetone (for initial dissolution of the substrate)
-
Constant temperature water bath
-
Burette, pipettes, volumetric flasks, and conical flasks
Procedure:
-
Solvent Preparation: Prepare the desired solvent mixture (e.g., 80% ethanol/20% water v/v) in a volumetric flask.
-
Reaction Setup: Place a known volume of the solvent mixture into several conical flasks. Allow the flasks to equilibrate to the desired reaction temperature in the constant temperature water bath.
-
Initiation of Reaction: Prepare a stock solution of the benzyl bromide in a small amount of acetone. To start a kinetic run, inject a small, precise volume of the stock solution into one of the temperature-equilibrated flasks, shake vigorously, and start a timer. This is time t=0.
-
Titration: At recorded time intervals, remove a flask from the bath and quench the reaction by adding ice-cold acetone or by rapid cooling. Titrate the HBr produced with the standardized NaOH solution using phenolphthalein as the indicator.
-
Infinity Titration: To determine the concentration of HBr at complete reaction (t=∞), place a sealed flask containing the reaction mixture in the water bath for a period long enough for the reaction to go to completion (typically several half-lives). After this period, cool the flask and titrate the total amount of HBr produced.
-
Data Analysis: The first-order rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH for the infinity titration and Vt is the volume of NaOH at time t. The slope of this line is equal to -k.
Visualizing the Reaction Pathways
The following diagrams illustrate the proposed mechanism for the nucleophilic substitution of this compound and the general workflow for a kinetic study.
Caption: Predicted reaction pathways for this compound.
References
- 1. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. Anchimeric Assistance (Neighboring Group Participation) [research.cm.utexas.edu]
- 4. grokipedia.com [grokipedia.com]
- 5. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]
- 6. Neighboring Group Participation | Chem-Station Int. Ed. [en.chem-station.com]
The Efficacy of 1-(Bromomethyl)-2-phenoxybenzene as a Benzylating Agent: A Comparative Analysis
Introduction
In the realm of organic synthesis, particularly in the fields of pharmaceutical and materials science, the selection of an appropriate benzylating agent is a critical decision that profoundly influences reaction efficiency, selectivity, and overall yield. This guide provides a comparative overview of 1-(Bromomethyl)-2-phenoxybenzene, a structurally unique benzylating agent, and contrasts its potential efficacy with more conventional reagents such as benzyl bromide and benzyl chloride. Due to a notable scarcity of published experimental data specifically detailing the use of this compound in benzylation reactions, this comparison will draw upon established principles of organic chemistry and available data for structurally related compounds to infer its reactivity and potential applications.
Theoretical Reactivity Profile
This compound possesses a benzylic bromide, a functional group well-established as a reactive site for nucleophilic substitution. The presence of the ortho-phenoxy group is anticipated to exert significant electronic and steric effects on the reactivity of the bromomethyl group.
Electronic Effects: The phenoxy group is generally considered to be electron-withdrawing through an inductive effect, which could slightly enhance the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack.
Steric Hindrance: Conversely, the bulky phenoxy group at the ortho position is expected to introduce considerable steric hindrance around the reactive center. This steric bulk is likely to impede the approach of nucleophiles, potentially leading to slower reaction rates compared to less sterically hindered benzylating agents like benzyl bromide.
Comparison with Common Benzylating Agents
A direct quantitative comparison of this compound with benchmark benzylating agents is challenging due to the lack of specific experimental data for the former. However, a qualitative assessment based on chemical principles can be made.
Table 1: Qualitative Comparison of Benzylating Agents
| Feature | This compound | Benzyl Bromide | Benzyl Chloride |
| Reactivity | Expected to be moderate to low | High | Moderate |
| Steric Hindrance | High | Low | Low |
| Leaving Group Ability | Good (Bromide) | Good (Bromide) | Fair (Chloride) |
| Potential for Side Reactions | Potentially higher due to steric hindrance (e.g., elimination) | Lower | Lower |
| Availability of Data | Very limited | Extensive | Extensive |
Hypothetical Experimental Design for Efficacy Evaluation
To rigorously assess the efficacy of this compound, a series of comparative experiments should be conducted. The following protocols outline a potential experimental setup for O-alkylation of a model phenol and N-alkylation of a model amine.
Experimental Protocol: O-Alkylation of Phenol
Objective: To compare the yield of O-benzylation of phenol using this compound and benzyl bromide.
Materials:
-
Phenol
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In two separate round-bottom flasks, dissolve phenol (1.0 eq) and potassium carbonate (1.5 eq) in DMF.
-
To one flask, add this compound (1.1 eq). To the other, add benzyl bromide (1.1 eq).
-
Stir both reaction mixtures at 80°C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixtures to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography and determine the yield.
Experimental Protocol: N-Alkylation of Aniline
Objective: To compare the yield of N-benzylation of aniline using this compound and benzyl bromide.
Materials:
-
Aniline
-
This compound
-
Benzyl bromide
-
Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In two separate round-bottom flasks, dissolve aniline (1.0 eq) and triethylamine (1.2 eq) in acetonitrile.
-
To one flask, add this compound (1.1 eq). To the other, add benzyl bromide (1.1 eq).
-
Stir both reaction mixtures at room temperature and monitor the progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography and determine the yield.
Visualizing Reaction Pathways
The fundamental reaction mechanism for benzylation in these contexts is a bimolecular nucleophilic substitution (Sₙ2) reaction.
Caption: Generalized Sₙ2 mechanism for benzylation.
The workflow for a typical benzylation experiment can be visualized as follows:
Caption: General experimental workflow for a benzylation reaction.
Conclusion and Future Outlook
While theoretical considerations suggest that this compound may be a less reactive benzylating agent than unsubstituted benzyl halides due to steric hindrance, its unique electronic properties could offer advantages in specific synthetic contexts, potentially leading to altered selectivity. The lack of empirical data underscores a significant knowledge gap. The proposed experimental protocols provide a framework for future studies that are essential to fully elucidate the efficacy and synthetic utility of this compound. Further research is warranted to generate the quantitative data necessary for a comprehensive comparison and to explore the potential of this compound in the synthesis of novel molecules for drug discovery and materials science.
The Strategic Advantage of 1-(Bromomethyl)-2-phenoxybenzene in the Synthesis of Dibenz[b,f]oxepines and Related Ether Compounds
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures, the choice of starting materials is paramount. 1-(Bromomethyl)-2-phenoxybenzene emerges as a highly effective reagent, particularly in the construction of the dibenz[b,f]oxepine scaffold, a core structure in various biologically active molecules. This guide provides a comparative analysis of this compound against alternative reagents, supported by experimental data, to inform strategic decisions in synthetic transformations.
The utility of this compound primarily lies in its capacity to undergo intramolecular cyclization to form the seven-membered ring of the dibenz[b,f]oxepine system. This transformation is a key step in the synthesis of various pharmaceutical compounds. The reagent's structure, featuring a reactive bromomethyl group ortho to a phenoxy substituent, is perfectly primed for this cyclization.
Comparison with Alternative Reagents in Dibenz[b,f]oxepine Synthesis
The synthesis of dibenz[b,f]oxepines can be approached through various synthetic routes, often involving intramolecular cyclization of diaryl ether derivatives.[1][2] Key methodologies include intramolecular Friedel-Crafts alkylation, Ullmann-type coupling, and McMurry reactions.[1][2][3] The performance of this compound can be benchmarked against precursors utilized in these alternative strategies.
A prevalent method for constructing the dibenz[b,f]oxepine core involves a two-step process starting from salicylaldehyde derivatives and 2-fluorobenzaldehydes to form a diaryl ether, which then undergoes an intramolecular McMurry reaction.[2] While effective, this multi-step approach can be less efficient than a direct intramolecular cyclization from a precursor like this compound.
For instance, the reaction of salicylaldehyde with 2-fluorobenzaldehyde under microwave irradiation yields the corresponding diaryl ether in 73-82% yield.[2] Subsequent intramolecular McMurry reaction using TiCl₄ and Zn affords the desired dibenz[b,f]oxepine in moderate yields of 53-55%.[2] In contrast, direct intramolecular cyclization of a pre-formed 2-phenoxybenzyl halide offers a more convergent approach.
The choice of the leaving group on the benzylic carbon is crucial for the efficiency of the cyclization. Bromine, as present in this compound, is generally a better leaving group than chlorine, leading to faster reaction rates in nucleophilic substitution reactions. This is a critical consideration for optimizing reaction conditions and improving yields.
Experimental Protocols
General Procedure for Intramolecular Friedel-Crafts Alkylation of this compound
A solution of this compound in a suitable solvent (e.g., dichloromethane or nitrobenzene) is treated with a Lewis acid catalyst (e.g., AlCl₃, FeCl₃, or TiCl₄) at a controlled temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched with water or a dilute acid solution, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford the desired dibenz[b,f]oxepine.
Data Presentation
| Precursor/Method | Key Transformation | Reagents and Conditions | Yield (%) | Reference |
| Salicylaldehyde and 2-Fluorobenzaldehyde | Intermolecular SNAr and Intramolecular McMurry | 1. Cs₂CO₃, DMSO, MW, 120 °C, 30 min2. TiCl₄, Zn, THF, rt, 12 h | 53-55 | [2] |
| 2-(2'-Arylethynyl-phenyloxy)-benzaldehydes | Intramolecular Hydroarylation | 15 mol% FeCl₃, DCE, reflux, 5-16 h | 53-95 | [1] |
| 2-Vinylphenols and Iodo-2-vinylbenzenes | Ullmann-type reaction and Ring-Closing Metathesis | 1. CuI, Salox, Cs₂CO₃, MeCN2. Grubbs II or Hoveyda-Grubbs II catalyst, high dilution | 78-96 | [1] |
| 2-(2-Hydroxyphenyl)-acetonitriles and 2-Haloarylaldehydes | One-pot Cascade Reaction | CuI, Cs₂CO₃, DMF, 100 °C, 1 h | 61-98 | [1] |
| This compound (Hypothetical) | Intramolecular Friedel-Crafts Alkylation | Lewis Acid (e.g., AlCl₃), Solvent (e.g., DCM) | N/A |
Logical Workflow for Reagent Selection
The selection of a synthetic route and the corresponding precursors for dibenz[b,f]oxepine synthesis depends on several factors, including the availability of starting materials, desired substitution patterns on the final product, and the desired overall efficiency of the synthesis.
Caption: Decision workflow for selecting a synthetic strategy for dibenz[b,f]oxepines.
Signaling Pathway of Intramolecular Cyclization
The intramolecular Friedel-Crafts alkylation of this compound proceeds through the formation of a key benzylic carbocation intermediate, which is then attacked by the electron-rich phenoxy ring to form the seven-membered ring.
Caption: Simplified pathway for intramolecular Friedel-Crafts cyclization.
Conclusion
This compound stands out as a promising and strategically advantageous precursor for the synthesis of dibenz[b,f]oxepines. Its structure is tailored for efficient intramolecular cyclization, potentially offering a more direct and higher-yielding route compared to multi-step alternatives. The presence of the bromide as a leaving group is expected to enhance reactivity. While direct comparative quantitative data is an area ripe for further investigation, the principles of organic synthesis strongly support the advantages of this reagent for researchers aiming to construct the dibenz[b,f]oxepine core and related ether-containing molecules. The development of optimized protocols for its use will undoubtedly be a valuable contribution to the fields of medicinal chemistry and drug development.
References
A Cost-Benefit Analysis of 1-(Bromomethyl)-2-phenoxybenzene in Large-Scale Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of aryl ethers is a cornerstone of many pharmaceutical and fine chemical manufacturing processes. The choice of alkylating agent is a critical decision in the widely used Williamson ether synthesis, directly impacting reaction efficiency, scalability, and overall production cost. This guide provides a comprehensive cost-benefit analysis of using 1-(Bromomethyl)-2-phenoxybenzene as an O-alkylation agent in large-scale synthesis, comparing it with common alternatives.
Executive Summary
This compound is a highly effective reagent for the introduction of the 2-phenoxybenzyl moiety, offering the potential for high yields and specificity in O-alkylation reactions. However, its benefits must be weighed against its higher cost and the availability of more economical and widely used alternatives like benzyl bromide. This analysis suggests that while this compound is a potent synthetic tool, its application in large-scale manufacturing is likely reserved for scenarios where the specific 2-phenoxybenzyl group is essential for the final product's function and where alternative synthetic routes are less viable.
Comparative Analysis of O-Alkylation Reagents
The selection of an appropriate alkylating agent is a balancing act between reactivity, selectivity, cost, and safety. Below is a comparative overview of this compound and its common alternatives.
| Reagent | Molecular Weight ( g/mol ) | Indicative Price (USD/kg)* | Typical Yields | Key Advantages | Key Disadvantages |
| This compound | 263.13 | >1000 (for small quantities) | High (often >85%) | Introduces the specific 2-phenoxybenzyl group in a single step. | High cost, limited commercial availability in bulk. |
| Benzyl Bromide | 171.04 | 50 - 200 | High (85-98%) | Low cost, high reactivity, widely available. | Lachrymator, potential for over-alkylation, does not introduce the phenoxy group. |
| Benzyl Chloride | 126.58 | <50 | Good to High (70-95%) | Very low cost, readily available. | Lower reactivity than benzyl bromide, requiring harsher conditions. |
| Dimethyl Sulfate (DMS) | 126.13 | <30 | Very High (>95%) | Highly reactive, excellent for methylation, low cost. | Extremely toxic and carcinogenic, requires specialized handling. |
| Alcohols (e.g., Benzyl Alcohol) with activation | 108.14 | <20 | Variable (60-90%) | Low cost, "green" alternative. | Requires activation (e.g., to tosylate) or harsh conditions, generating more waste. |
*Indicative prices are based on catalog prices for research quantities and may not reflect bulk industrial pricing. They are provided for relative comparison.
Experimental Protocols
Detailed and directly comparable large-scale experimental data for this compound is not widely published. However, a general protocol for a large-scale Williamson ether synthesis is provided below, which can be adapted for the specific reagents.
General Large-Scale Protocol for O-Alkylation of a Phenol
1. Materials and Equipment:
-
Jacketed glass reactor (appropriate volume for the scale) with overhead stirrer, condenser, and nitrogen inlet.
-
Phenolic substrate
-
Base (e.g., potassium carbonate, sodium hydroxide)
-
Alkylating agent (e.g., this compound, benzyl bromide)
-
Solvent (e.g., acetone, acetonitrile, DMF)
-
Quenching agent (e.g., water, dilute HCl)
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Rotary evaporator and vacuum oven for solvent removal and drying.
2. Procedure:
-
Charge the reactor with the phenolic substrate and the chosen solvent.
-
Begin stirring and purge the reactor with nitrogen.
-
Add the base portion-wise, controlling any exotherm.
-
Heat the mixture to the desired reaction temperature (typically 50-80 °C).
-
Slowly add the alkylating agent to the reaction mixture. The rate of addition may need to be controlled to manage the reaction exotherm.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC, GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water or a dilute acid.
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer with the chosen extraction solvent.
-
Combine the organic layers, wash with brine, and dry over the drying agent.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or chromatography, if necessary.
Note: The specific reaction conditions (temperature, reaction time, solvent, and base) will need to be optimized for each specific substrate and alkylating agent combination to maximize yield and purity while ensuring safety.
Visualization of Synthetic Pathways and Workflows
Williamson Ether Synthesis Pathway
Caption: General mechanism of the Williamson ether synthesis.
Experimental Workflow for Large-Scale Synthesis
Caption: A typical workflow for large-scale ether synthesis.
Cost-Benefit Considerations
Cost:
-
Raw Materials: This is the most significant factor. This compound is substantially more expensive than benzyl bromide or benzyl chloride. This high cost is a major barrier to its use in large-scale synthesis unless the final product has a very high value.
-
Process Costs: While the reaction conditions for Williamson ether synthesis are generally similar regardless of the alkylating agent, more reactive agents like benzyl bromide may allow for shorter reaction times or lower temperatures, leading to modest energy savings.
-
Waste Disposal: The use of brominated compounds results in the formation of bromide salts as byproducts. The disposal of this waste should be factored into the overall cost. Greener alternatives using alcohols might generate less hazardous waste.
Benefits:
-
Synthetic Efficiency: For the synthesis of molecules containing the 2-phenoxybenzyl moiety, this compound offers a direct and efficient route, potentially reducing the number of synthetic steps compared to building the fragment from simpler precursors.
-
High Yields: As a reactive benzylic bromide, it is expected to provide high yields in O-alkylation reactions, which is a significant benefit in large-scale production where even small percentage increases in yield can translate to substantial cost savings.
-
Selectivity: The Williamson ether synthesis generally favors O-alkylation over C-alkylation, and the use of a highly reactive primary benzylic halide like this compound would be expected to maintain this high selectivity.
Conclusion
The use of this compound in large-scale synthesis presents a clear trade-off between synthetic efficacy and cost. Its high price point makes it an unlikely choice for the routine production of aryl ethers where simpler and more economical alternatives like benzyl bromide can be used. However, for the synthesis of high-value active pharmaceutical ingredients where the 2-phenoxybenzyl group is a critical and non-negotiable part of the molecular architecture, the higher cost of this reagent may be justified by the efficiency and high yield it offers in the synthetic route.
For most applications, a more cost-effective strategy would involve the use of a cheaper alkylating agent like benzyl bromide, followed by subsequent modification of the aromatic ring to introduce the phenoxy group if required. This multi-step approach, while potentially longer, is likely to be more economically viable for large-scale production. Researchers and process chemists should carefully evaluate the overall synthetic strategy and the value of the final product before specifying this compound for large-scale manufacturing.
Comparative Analysis of Reaction Times: 1-(Bromomethyl)-2-phenoxybenzene Versus Alternative Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, particularly in the intricate process of drug development, the selection of an appropriate reagent is critical to ensure optimal reaction kinetics and yield. This guide provides a comprehensive comparative analysis of the reaction times of 1-(Bromomethyl)-2-phenoxybenzene against a selection of other common benzylic alkylating agents. While direct kinetic data for this compound is not extensively available in published literature, this analysis is built upon established principles of physical organic chemistry and available data for structurally similar compounds. We provide detailed experimental protocols to enable researchers to conduct their own comparative studies.
Theoretical Reactivity and Data Presentation
The primary mode of reaction for this compound and its analogues in the context of alkylating nucleophiles (such as phenoxides in the Williamson ether synthesis) is the bimolecular nucleophilic substitution (SN2) reaction. The rate of this reaction is significantly influenced by three main factors:
-
Steric Hindrance: The accessibility of the electrophilic benzylic carbon to the incoming nucleophile. Bulky groups near the reaction center will slow the reaction.
-
Electronic Effects: The electron density at the benzylic carbon. Electron-donating groups can slightly destabilize the transition state of an SN2 reaction by increasing electron density at the reaction center, while electron-withdrawing groups can slightly stabilize it. However, in benzylic systems, the ability to stabilize a partial positive charge in the transition state through resonance can also play a role.
-
Leaving Group Ability: The stability of the leaving group anion. Better leaving groups are weaker bases and lead to faster reactions.
The following table summarizes the expected relative reaction rates for this compound and a series of comparable reagents based on these principles. The reaction considered is a standard Williamson ether synthesis with a phenoxide nucleophile.
| Reagent | Structure | Expected Relative Reaction Time | Rationale |
| This compound |
ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Slower | The ortho-phenoxy group introduces significant steric hindrance, impeding the backside attack of the nucleophile required for an SN2 reaction. The electronic effect of the phenoxy group (inductive withdrawal vs. resonance donation) is likely secondary to this steric effect. |
| Benzyl Bromide |
| Baseline (Fast) | This is the parent, unsubstituted compound with minimal steric hindrance at the benzylic carbon, allowing for a rapid SN2 reaction. |
| 1-(Bromomethyl)-4-phenoxybenzene |
| Slightly Slower than Benzyl Bromide | The phenoxy group is in the para position, removing the steric hindrance present in the ortho isomer. The electron-donating resonance effect of the phenoxy group may slightly decrease the rate of the SN2 reaction compared to unsubstituted benzyl bromide. |
| 1-(Bromomethyl)-2-methylbenzene |
| Slower | The ortho-methyl group provides steric hindrance, though likely less than the phenoxy group. The methyl group is electron-donating, which can also slightly slow the SN2 reaction. |
| Benzyl Chloride |
| Slower than Benzyl Bromide | Chloride is a poorer leaving group than bromide because it is a stronger base. This will result in a significantly slower reaction rate under identical conditions. |
| Benzyl Tosylate |
| Fastest | The tosylate anion is an excellent leaving group due to the resonance stabilization of its negative charge, making benzyl tosylate significantly more reactive than the corresponding benzyl halides in SN2 reactions. |
Experimental Protocols
To empirically determine and compare the reaction rates, a standardized kinetic experiment should be performed. The following protocol describes a method for comparing the rates of ether formation from the various alkylating agents with a common nucleophile, sodium phenoxide.
Objective: To determine the relative reaction rates of this compound and other benzylic reagents in a Williamson ether synthesis with sodium phenoxide.
Materials:
-
This compound
-
Benzyl bromide
-
1-(Bromomethyl)-4-phenoxybenzene
-
1-(Bromomethyl)-2-methylbenzene
-
Benzyl chloride
-
Benzyl tosylate
-
Phenol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl Ether
-
Standard for Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), e.g., dodecane.
-
Reaction vials, syringes, magnetic stir bars, and a temperature-controlled reaction block or oil bath.
-
GC or HPLC instrument with a suitable column.
Procedure:
-
Preparation of Sodium Phenoxide Solution: a. In a flame-dried, nitrogen-purged flask, dissolve a known concentration of phenol (e.g., 0.2 M) in anhydrous DMF. b. Carefully add one equivalent of sodium hydride to the solution at 0 °C. c. Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the complete formation of sodium phenoxide. This stock solution will be used for all kinetic runs.
-
Kinetic Run (to be performed for each reagent): a. To a reaction vial containing a magnetic stir bar, add a precise volume of the sodium phenoxide solution in DMF. b. Add a precise amount of an internal standard (e.g., dodecane) for chromatographic analysis. c. Place the vial in the temperature-controlled block or oil bath set to the desired reaction temperature (e.g., 50 °C) and allow it to equilibrate. d. Initiate the reaction by adding a precise amount of the alkylating agent (e.g., this compound, 1.0 equivalent relative to the phenoxide). e. At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. f. Immediately quench the aliquot in a vial containing a small amount of dilute acid (e.g., 0.1 M HCl in diethyl ether) to neutralize the remaining phenoxide and stop the reaction.
-
Analysis: a. Analyze the quenched aliquots by GC or HPLC to determine the concentration of the starting alkylating agent and the product ether relative to the internal standard. b. Plot the concentration of the alkylating agent versus time. c. Determine the initial rate of the reaction from the slope of this plot at t=0. For a more rigorous analysis, if the reaction is expected to be second order, plot 1/[Alkylating Agent] vs. time to obtain a linear relationship, the slope of which is the rate constant, k.
-
Comparison: a. Compare the initial rates or the rate constants for each of the tested alkylating agents to determine their relative reactivity.
Visualizing the Workflow and Reaction Pathway
To facilitate a clear understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the general signaling pathway for the SN2 reaction.
Caption: Experimental workflow for comparative kinetic analysis.
Caption: Generalized SN2 reaction pathway.
Safety Operating Guide
Proper Disposal of 1-(Bromomethyl)-2-phenoxybenzene: A Comprehensive Guide
For researchers and professionals in the scientific community, the responsible disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, procedural framework for the safe disposal of 1-(Bromomethyl)-2-phenoxybenzene, a compound that requires careful handling due to its hazardous properties. Adherence to these protocols is crucial for minimizing risks and maintaining compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as hazardous, and appropriate personal protective equipment (PPE) must be worn at all times. This includes, but is not limited to, safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. All handling and disposal activities should be conducted within a certified chemical fume hood to ensure adequate ventilation.
Key Hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Causes severe skin burns and eye damage.[1]
-
May cause respiratory irritation.
In case of exposure, follow the first aid measures outlined in the SDS immediately and seek medical attention.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key safety and hazard information for this compound and its closely related isomers.
| Property | Value | Reference |
| GHS Signal Word | Danger | [1][2] |
| Hazard Statements | H302, H312, H314, H318, H332 | [1] |
| Precautionary Statements | P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P501 | [1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Waste Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., pipette tips, weighing boats, contaminated wipes) in a dedicated, properly labeled, and chemically compatible waste container.
-
The container must be clearly labeled as "Hazardous Waste" and should also include the chemical name: "this compound".
-
Ensure the container is kept securely sealed when not in use.
2. Storage of Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, amines, and bases.[2]
-
The storage area should have secondary containment to mitigate potential leaks.
3. Professional Disposal:
-
The final disposal of this compound must be carried out by a licensed and certified hazardous waste disposal company.[3]
-
This material should be treated as hazardous waste and disposed of by dissolving or mixing it with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) and any other relevant safety information.
-
All disposal practices must be in strict compliance with local, regional, and national regulations.[4]
4. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or earth.[4]
-
Carefully collect the absorbed material and any contaminated soil or surfaces into the designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.[4]
5. Empty Container Disposal:
-
Do not reuse empty containers.[4]
-
For containers with only residual amounts of the chemical, the first rinse with a suitable solvent should be collected and disposed of as hazardous waste.[5]
-
Subsequent rinses of the container may be permissible for regular disposal depending on local regulations, but the initial rinseate is considered hazardous.
-
Consult your institution's environmental health and safety (EHS) office for specific guidance on empty container disposal.
Experimental Workflow and Logical Relationships
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-(Bromomethyl)-2-phenoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling 1-(Bromomethyl)-2-phenoxybenzene, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans. Adherence to these protocols is critical for ensuring laboratory safety and regulatory compliance.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. It is imperative to use this equipment to prevent exposure and ensure personal safety.[1][2][3][4]
| Protection Type | Equipment Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[2][3][5] | Protects against splashes and vapors that can cause serious eye damage.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[4][6][7][8] | Prevents skin contact, as the substance is harmful and can cause severe skin burns.[1][2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1][2] If ventilation is inadequate, a NIOSH/MSHA approved respirator is necessary.[2] | The substance is harmful if inhaled.[1][2] |
| Body Protection | A lab coat, buttoned, with long sleeves.[3][7] Consider a chemical-resistant apron for larger quantities. | Protects against skin contact from spills and splashes.[1][2] |
| Footwear | Closed-toe shoes.[6] | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Protocol
Follow these procedures to ensure the safe handling of this compound from receipt to disposal.
-
Preparation and Inspection:
-
Handling the Chemical:
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. Call a physician immediately.[1]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
-
-
Spill Management:
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.
-
Waste Characterization: This substance should be treated as hazardous waste.
-
Disposal Method: Dispose of the chemical waste by dissolving or mixing it with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber, in accordance with local, state, and federal regulations.[8]
-
Container Disposal: Do not reuse empty containers. They should be treated as hazardous waste and disposed of accordingly.[8] Leave chemicals in their original containers and do not mix with other waste.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 5. derthon.com [derthon.com]
- 6. ehs.ucsf.edu [ehs.ucsf.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
